molecular formula C7H6O3 B042069 3,5-Dihydroxybenzaldehyde CAS No. 26153-38-8

3,5-Dihydroxybenzaldehyde

Cat. No.: B042069
CAS No.: 26153-38-8
M. Wt: 138.12 g/mol
InChI Key: HAQLHRYUDBKTJG-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzaldehyde is a valuable synthetic intermediate and building block in organic chemistry, distinguished by its symmetrically substituted phenolic hydroxyl groups. This compound serves as a pivotal precursor in the synthesis of complex organic molecules, including pharmaceuticals, natural product analogs, and functional materials. Its key research applications include its use as a core scaffold in the development of kinase inhibitors and other therapeutic agents, where the aldehyde group facilitates the formation of Schiff bases and other heterocyclic structures. In materials science, it is extensively employed in the synthesis of dendrimers, macrocyclic ligands, and metal-organic frameworks (MOFs), leveraging its ability to act as a chelating agent and its participation in condensation polymerizations. The electron-donating properties of the hydroxyl groups meta to the aldehyde functionality influence its reactivity and the electronic properties of resulting compounds. Researchers value this compound for its versatility in multi-step synthesis, enabling the exploration of novel chemical entities and advanced materials with tailored properties.

Properties

IUPAC Name

3,5-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQLHRYUDBKTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60180776
Record name 3,5-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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CAS No.

26153-38-8
Record name 3,5-Dihydroxybenzaldehyde
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Record name 3,5-Dihydroxybenzaldehyde
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Record name 3,5-Dihydroxybenzaldehyde
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Foundational & Exploratory

3,5-Dihydroxybenzaldehyde CAS number and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzaldehyde, a key organic intermediate, plays a significant role in the synthesis of various pharmaceuticals and fine chemicals. This document provides an in-depth technical overview of this compound, focusing on its chemical identification, structural elucidation through modern spectroscopic techniques, and established synthetic protocols. All quantitative data is presented in structured tables for clarity, and experimental methodologies are detailed to ensure reproducibility. Furthermore, logical workflows for its synthesis and characterization are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Chemical Identification and Properties

This compound is a naturally occurring phenolic aldehyde. Its unique substitution pattern makes it a valuable precursor in organic synthesis.

IdentifierValueReference
CAS Number 26153-38-8[1][2]
Molecular Formula C₇H₆O₃[3][4]
Molecular Weight 138.12 g/mol [4]
IUPAC Name This compound[3][4]
Synonyms α-Resorcylaldehyde, Benzaldehyde, 3,5-dihydroxy-[4]
Appearance White to cream crystals or powder[3]
Melting Point 153-158 °C

Structure Elucidation

The structural confirmation of this compound is primarily achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Note: Specific solvent and instrument frequency can cause slight variations in chemical shifts. A comprehensive list of spectral data is available from sources like ChemicalBook.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. Key spectral data can be found in various chemical databases.[6]

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)Broad, ~3200-3600Stretching vibration
C-H (aromatic)~3000-3100Stretching vibration
C=O (aldehyde)~1650-1680Stretching vibration
C=C (aromatic)~1450-1600Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a top peak at m/z 138, corresponding to the molecular ion.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a Jones oxidation approach.

Materials:

Procedure:

  • Prepare the Jones reagent by dissolving chromium(VI) oxide in concentrated sulfuric acid.

  • Dissolve the starting material, 3,5-dihydroxybenzyl alcohol, in tetrahydrofuran and cool the solution to 0°C in an ice bath.

  • Slowly add the prepared Jones reagent to the cooled solution of the alcohol over a period of 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 2 hours.

  • After the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium hydrogencarbonate solution at 0°C until gas evolution ceases.

  • Add ethyl acetate to the mixture and stir for 30 minutes.

  • Filter the mixture and collect the filtrate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine all organic phases and wash them with deionized water.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[7]

A visual representation of this synthetic workflow is provided below.

G A 3,5-Dihydroxybenzyl Alcohol in THF C Reaction at 0°C A->C B Jones Reagent (CrO3/H2SO4) B->C D Quenching with NaHCO3 C->D E Extraction with Ethyl Acetate D->E F Purification E->F G This compound F->G

Synthetic Workflow for this compound

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of compounds with significant biological activities. It is a precursor for various pharmaceuticals, including those with anti-inflammatory, antioxidant, and antitumor properties.[8] Its dihydroxy substitution pattern allows for further chemical modifications to generate diverse molecular scaffolds for drug discovery programs.

Characterization Workflow

A logical workflow for the complete characterization of synthesized this compound is essential to confirm its identity and purity.

G A Synthesized Product B Purity Check (TLC/HPLC) A->B C Structure Confirmation B->C D Mass Spectrometry (MS) C->D E ¹H and ¹³C NMR C->E F Infrared (IR) Spectroscopy C->F G Confirmed this compound D->G E->G F->G

Characterization Workflow for this compound

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its fundamental chemical properties, detailed structural elucidation, and a practical synthetic protocol. The presented data and workflows are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and application of this versatile compound.

References

The Enigmatic Benzaldehyde: A Technical Guide to the Natural Occurrence and Biosynthesis of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzaldehyde is a phenolic aldehyde that has garnered scientific interest due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. As a naturally occurring plant metabolite, understanding its distribution in nature and the intricate biochemical pathways that lead to its formation is crucial for harnessing its potential.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biosynthesis of this compound, offering valuable insights for researchers in phytochemistry, metabolic engineering, and drug discovery.

Natural Occurrence of this compound

This compound has been identified as a metabolite in a variety of plant species, although comprehensive quantitative data across the plant kingdom remains limited.[1] Its presence is often associated with the complex phenolic profiles of plants, where it may play a role in defense mechanisms or as a precursor to other secondary metabolites. While many sources refer to its presence in "many plants," specific examples with quantified concentrations are not widely available in the current literature.

In addition to terrestrial plants, related compounds have been isolated from marine organisms. For instance, the brominated derivative, 3-bromo-4,5-dihydroxybenzaldehyde, has been identified in marine red algae, including species such as Rhodomela confervoides, Polysiphonia morrowii, and Polysiphonia urceolata.[2] This suggests that marine environments may be a promising, yet underexplored, source of this compound and its derivatives.

Table 1: Documented Natural Sources of this compound and Related Compounds

Species/SourceCommon NameFamily/ClassPart of OrganismCompoundQuantitative Data (mg/kg or as specified)
Various Plants---This compoundNot widely specified in available literature.
Rhodomela confervoides-Rhodomelaceae (Red Algae)-3-Bromo-4,5-dihydroxybenzaldehydeNot specified in available literature.
Polysiphonia morrowii-Rhodomelaceae (Red Algae)-3-Bromo-4,5-dihydroxybenzaldehydeNot specified in available literature.
Polysiphonia urceolata-Rhodomelaceae (Red Algae)-3-Bromo-4,5-dihydroxybenzaldehydeNot specified in available literature.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related phenolic compounds in plants and microorganisms, two primary putative pathways can be proposed: the Phenylpropanoid Pathway and the Polyketide Synthase (PKS) Pathway.

Putative Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route for the biosynthesis of a wide array of plant secondary metabolites. While the specific enzymes for the 3,5-hydroxylation pattern of benzaldehyde (B42025) are not yet characterized, a plausible pathway can be extrapolated from the known biosynthesis of other hydroxybenzaldehydes.

G cluster_enzymes Enzymes L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Benzaldehyde_Precursor Benzaldehyde Precursor p_Coumaric_Acid->Benzaldehyde_Precursor Chain Shortening (Multiple Steps) DHB 3,5-Dihydroxy- benzaldehyde Benzaldehyde_Precursor->DHB Hydroxylation (putative) PAL Phenylalanine Ammonia-Lyase C4H Cinnamate-4- Hydroxylase

Caption: Putative Phenylpropanoid Pathway to this compound.

This proposed pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylation and chain-shortening reactions, analogous to those in the biosynthesis of other benzaldehydes, would lead to a benzaldehyde precursor. The key, yet unconfirmed, step would involve specific hydroxylases to introduce the hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring.

Putative Polyketide Synthase (PKS) Pathway

An alternative route for the biosynthesis of the dihydroxybenzene ring system is through the polyketide synthase (PKS) pathway. This pathway is responsible for the synthesis of phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a compound structurally related to this compound. It is conceivable that a similar pathway could lead to a precursor that is subsequently modified to yield this compound.

The biosynthesis of phloroglucinol is initiated by the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase, phloroglucinol synthase.[3][4][5][6] A subsequent, currently uncharacterized, enzymatic step would be required to introduce the aldehyde functionality.

G Malonyl_CoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol Malonyl_CoA->Phloroglucinol Phloroglucinol Synthase (PKS) DHB 3,5-Dihydroxy- benzaldehyde Phloroglucinol->DHB Formylation (putative)

Caption: Putative Polyketide Synthase (PKS) Pathway to this compound.

Further research, including enzyme characterization and isotopic labeling studies, is necessary to definitively establish the biosynthetic pathway of this compound in different organisms.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from natural sources. These protocols are based on established techniques for the analysis of phenolic compounds and can be adapted for specific plant or microbial samples.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the solvent extraction of this compound from dried plant material.

Materials:

  • Dried and finely powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the dried, powdered plant material.

  • Extraction:

    • Macerate the plant material with 100 mL of 80% aqueous methanol in a conical flask.

    • Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.

  • Filtration and Centrifugation:

    • Filter the extract through Whatman No. 1 filter paper.

    • Centrifuge the filtrate at 5000 rpm for 15 minutes to remove any remaining solid particles.

  • Concentration:

    • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

G Start Dried Plant Material Maceration Maceration with 80% Methanol Start->Maceration Agitation Shaking or Sonication Maceration->Agitation Filtration Filtration Agitation->Filtration Centrifugation Centrifugation Filtration->Centrifugation Concentration Rotary Evaporation Centrifugation->Concentration End Crude Extract Concentration->End

Caption: General Workflow for Extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-10% B (linear gradient)

    • 25-30 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

G Start Crude Extract or Standard Dissolution Dissolve in Mobile Phase Start->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD/UV Detection (280 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification End Concentration Data Quantification->End

References

Unveiling the Origins of 3,5-Dihydroxybenzaldehyde: An In-depth Technical Guide on its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and initial synthesis of 3,5-Dihydroxybenzaldehyde (also known as α-resorcylaldehyde), a key intermediate in the synthesis of various pharmaceuticals and a molecule of significant interest in medicinal chemistry. While modern synthetic routes are well-established, understanding the early methodologies provides valuable context and insight into the evolution of organic synthesis.

Early Synthetic Approaches: The Gattermann Reaction on Resorcinol (B1680541)

The first successful synthesis of this compound is credited to the pioneering work on the formylation of phenols. Among the classical methods, the Gattermann reaction, developed in the late 19th century, stands out as the most probable route for the initial preparation of this compound. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring, such as that of a phenol.

The logical precursor for this compound is resorcinol (1,3-dihydroxybenzene). The two hydroxyl groups of resorcinol strongly activate the benzene (B151609) ring, directing electrophilic substitution to the ortho and para positions. In the case of resorcinol, the 2, 4, and 6 positions are activated. The Gattermann reaction, in its original form, utilized hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Gattermann Reaction for the Synthesis of this compound

The following protocol is a representation of the likely experimental procedure employed in the early synthesis of this compound, based on the established principles of the Gattermann reaction.

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Anhydrous ether (or other suitable inert solvent)

  • Hydrogen cyanide (HCN)

  • Hydrogen chloride (HCl) gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • Reaction Setup: A solution of resorcinol in anhydrous ether was prepared in a reaction vessel equipped for gas inlet and cooling.

  • Catalyst Addition: Anhydrous aluminum chloride was added to the solution while cooling in an ice bath.

  • Introduction of Reactants: A stream of dry hydrogen chloride gas was passed through the solution, followed by the careful introduction of hydrogen cyanide. This in-situ generation of the formylating agent is a key step.

  • Reaction Progression: The reaction mixture was stirred at a low temperature for several hours to allow for the electrophilic attack of the formylating agent on the resorcinol ring.

  • Hydrolysis: The resulting intermediate aldimine salt was hydrolyzed by the addition of ice and water, followed by heating with dilute hydrochloric acid to liberate the aldehyde.

  • Isolation and Purification: The crude this compound was then isolated from the aqueous mixture, likely through extraction with a suitable organic solvent. Purification would have been achieved by techniques available at the time, such as recrystallization.

Quantitative Data from Early Syntheses (Representative)

ParameterValue
Starting MaterialResorcinol
ReagentsHCN, HCl, AlCl₃
SolventAnhydrous Ether
Reaction Temperature0-10 °C
Reaction TimeSeveral hours
YieldNot explicitly documented in readily available early literature, but expected to be moderate.
Melting Point~157 °C (as reported in later literature)

Logical Pathway for the Gattermann Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from resorcinol via the Gattermann reaction.

Gattermann_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product Resorcinol Resorcinol (1,3-Dihydroxybenzene) Reaction Gattermann Reaction (Formylation) Resorcinol->Reaction HCN_HCl HCN + HCl HCN_HCl->Reaction AlCl3 AlCl₃ AlCl3->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis DHB This compound Hydrolysis->DHB

An In-depth Technical Guide to 3,5-Dihydroxybenzaldehyde: Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzaldehyde, a phenolic aldehyde with significant potential in various research and development fields. This document details its alternative names and chemical identifiers, summarizes its physicochemical and spectral properties, outlines key experimental protocols for its analysis, and explores its role in relevant biological pathways.

Chemical Identity and Synonyms

This compound is known by several alternative names and is assigned specific identifiers for unambiguous recognition in chemical databases and literature.

Identifier TypeValue
IUPAC Name This compound[1]
Synonyms α-Resorcylaldehyde, Benzaldehyde, 3,5-dihydroxy-[1]
CAS Number 26153-38-8[1]
PubChem CID 94365[1]
EINECS Number 247-479-4[1]
ChEBI ID CHEBI:50204[1]
InChI InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H[1]
InChIKey HAQLHRYUDBKTJG-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C=C1O)O)C=O[1]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below, providing essential data for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₇H₆O₃
Molecular Weight 138.12 g/mol
Appearance White to cream crystals or powder
Melting Point 153-158 °C
Boiling Point 324.3 °C at 760 mmHg
Solubility Soluble in DMSO, ethanol, and diethyl ether.
¹H NMR (DMSO-d₆) δ 6.47 (t, J=2.2 Hz, 1H), 6.80 (d, J=2.2 Hz, 2H), 9.68 (s, 1H), 9.76 (s, 2H)
¹³C NMR Data available in spectral databases.
**IR (KBr pellet, cm⁻¹) **Key peaks can be found in various spectral libraries.
Mass Spectrometry (GC-MS) m/z Top Peak: 138, 2nd Highest: 137, 3rd Highest: 109[1]

Key Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Generalized Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to each of the sample dilutions. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome (B613829). The rate of formation of dopachrome can be monitored spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of this color formation.

Generalized Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of L-DOPA in the same buffer.

  • Sample Preparation: Prepare a series of dilutions of this compound in the buffer.

  • Reaction Mixture: In a microplate well, add the tyrosinase solution and the this compound dilution. A control containing the enzyme and buffer without the inhibitor is also prepared.

  • Pre-incubation: The mixtures are typically pre-incubated for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding the L-DOPA substrate solution to all wells.

  • Kinetic Measurement: The absorbance is measured at approximately 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.

  • Calculation: The rate of reaction (slope of the absorbance vs. time graph) is calculated for the control and for each concentration of the inhibitor. The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate with Inhibitor) / Rate of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Biological Signaling Pathways

Research on structurally related compounds suggests that this compound may exert protective effects in biological systems through the modulation of specific signaling pathways. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway[2]. This pathway is crucial for mitochondrial biogenesis and function, as well as cellular stress resistance.

Akt_PGC1a_Sirt3_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt activates PGC1a_cytoplasm PGC1α Akt->PGC1a_cytoplasm phosphorylates/ activates PGC1a_mitochondrion PGC1α PGC1a_cytoplasm->PGC1a_mitochondrion translocates Sirt3 Sirt3 PGC1a_mitochondrion->Sirt3 upregulates expression Mitochondrial_Proteins Mitochondrial Antioxidant Enzymes & Biogenesis Factors Sirt3->Mitochondrial_Proteins deacetylates & activates Cell_Survival Increased Cell Survival & Stress Resistance Mitochondrial_Proteins->Cell_Survival leads to 3_5_DHB This compound (or related compounds) 3_5_DHB->Akt potential activation

Caption: Proposed Akt-PGC1α-Sirt3 signaling pathway potentially modulated by this compound.

This diagram illustrates a potential mechanism where this compound or its derivatives could activate the Akt signaling cascade. Activated Akt can then phosphorylate and activate PGC1α, a master regulator of mitochondrial biogenesis. PGC1α upregulates the expression of Sirt3, a mitochondrial deacetylase. Sirt3, in turn, activates mitochondrial antioxidant enzymes and other proteins involved in mitochondrial function, ultimately leading to increased cell survival and resistance to stress.

Conclusion

This compound is a versatile phenolic compound with a range of interesting biological activities. Its antioxidant and enzyme-inhibiting properties, coupled with its potential to modulate key cellular signaling pathways, make it a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to understand and utilize this compound in their studies.

References

An In-depth Technical Guide to the Reactivity and Functional Group Characteristics of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 3,5-Dihydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthetic utility and biological relevance of this versatile phenolic aldehyde. This document details the compound's physical and spectroscopic properties, provides experimental protocols for its synthesis and key reactions, and explores its role as a modulator of critical signaling pathways.

Introduction

This compound, also known as α-resorcylaldehyde, is an organic compound featuring a benzaldehyde (B42025) scaffold substituted with two hydroxyl groups at the meta positions.[1] This substitution pattern imparts a unique reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—an aldehyde and two phenolic hydroxyls—allows for a wide range of chemical transformations, leading to a diverse array of derivatives with significant biological activities. This guide will delve into the core chemical characteristics of this compound, providing a technical foundation for its application in research and drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white to tan or grey crystalline powder.[2] It is soluble in ethanol (B145695) and diethyl ether.[2] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₆O₃[3]
Molecular Weight138.12 g/mol [3]
Melting Point153-158 °C[4]
Boiling Point324.3 ± 12.0 °C (Predicted)[2]
pKa (Predicted)8.73 ± 0.10[2]
AppearanceWhite to tan to grey crystalline powder[2]
SolubilitySoluble in ethanol and diethyl ether[2]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR Awaiting detailed peak list with assignments.[3][5]
¹³C NMR Awaiting detailed peak list with assignments.[3][6]
IR (KBr, cm⁻¹) Awaiting detailed peak list with assignments.[7]
UV-Vis (in Ethanol) λmax: 215, 272, 332 nm[6]
Mass Spectrometry (EI) m/z (relative intensity): 138 (M⁺), 137, 109[6]

Reactivity and Functional Group Characteristics

The chemical behavior of this compound is dictated by the interplay of its aldehyde and phenolic hydroxyl functional groups.

Aldehyde Group Reactivity

The aldehyde group is a primary site for nucleophilic addition and condensation reactions.

  • Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation.

  • Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malonic acid and its esters, in the presence of a basic catalyst, yields α,β-unsaturated products.[2]

  • Reductive Amination: The aldehyde can be converted to amines through reductive amination, which involves the formation of an imine followed by reduction.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

  • Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3,5-dihydroxybenzyl alcohol.

Phenolic Hydroxyl Group Reactivity

The two hydroxyl groups are acidic and can undergo reactions typical of phenols.

  • Acidity and Etherification: The phenolic protons are acidic and can be deprotonated by a base to form phenoxides. These phenoxides are excellent nucleophiles and can react with alkyl halides to form ethers.

  • Esterification: The hydroxyl groups can be esterified with acyl chlorides or anhydrides.

  • Electrophilic Aromatic Substitution: The hydroxyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution. However, the positions ortho to both hydroxyl groups are sterically hindered.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of 3,5-dihydroxybenzyl alcohol.

Protocol 1: Oxidation of 3,5-Dihydroxybenzyl Alcohol

  • Materials: 3,5-dihydroxybenzyl alcohol, pyridinium (B92312) chlorochromate (PCC), dichloromethane (B109758) (DCM), anhydrous magnesium sulfate, silica (B1680970) gel.

  • Procedure:

    • Dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC (1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Key Reactions of this compound

Protocol 2: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862)

  • Materials: this compound, (carbethoxymethylene)triphenylphosphorane, dry tetrahydrofuran (B95107) (THF), anhydrous sodium sulfate, silica gel.

  • Procedure:

    • To a solution of this compound (1 equivalent) in dry THF, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, remove the THF under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the corresponding ethyl cinnamate (B1238496) derivative.[5][8]

Protocol 3: Knoevenagel Condensation with Malonic Acid

  • Materials: this compound, malonic acid, pyridine, piperidine (B6355638) (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 3,5-dihydroxycinnamic acid.[9]

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to exhibit a range of biological activities, including the modulation of key cellular signaling pathways implicated in diseases such as cancer.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Polyphenolic compounds, including derivatives of dihydroxybenzaldehydes, have been shown to inhibit the MAPK pathway at various points.[1][9][10][11][12]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_Cytoplasm Transcription Factors ERK->Transcription_Factors_Cytoplasm JNK->Transcription_Factors_Cytoplasm p38->Transcription_Factors_Cytoplasm Transcription_Factors_Nucleus Transcription Factors Transcription_Factors_Cytoplasm->Transcription_Factors_Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors_Nucleus->Gene_Expression DHBA_Derivative This compound Derivative DHBA_Derivative->RAF Inhibition DHBA_Derivative->MEK Inhibition DHBA_Derivative->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Certain derivatives of dihydroxybenzaldehydes have been identified as potential EGFR inhibitors.

EGFR_Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and activates P1 Substrate Protein EGFR->P1 Phosphorylates ATP ATP P1_P Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) P1_P->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation DHBA_Derivative This compound Derivative DHBA_Derivative->EGFR Inhibits kinase activity ADP ADP ATP->ADP ATP -> ADP

Caption: Inhibition of EGFR signaling by a this compound derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives of this compound.

experimental_workflow Start This compound Reaction Chemical Synthesis (e.g., Wittig, Knoevenagel) Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Cell Viability Assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Biological_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound is a highly versatile and valuable molecule in the fields of organic synthesis and drug discovery. Its unique combination of functional groups allows for the creation of a vast chemical space of derivatives. The demonstrated ability of these derivatives to modulate key signaling pathways, such as the MAPK and EGFR pathways, underscores their potential as therapeutic agents. This technical guide provides a solid foundation for researchers to further explore and exploit the rich chemistry and biology of this compound.

References

Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 3,5-Dihydroxybenzaldehyde in various organic solvents. The information compiled herein is intended to support research and development activities where this compound is utilized as a key building block or active agent. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents. It is important to note that precise, experimentally determined quantitative data for a range of organic solvents is not extensively available in the public domain. The data presented has been compiled from various chemical supplier datasheets and databases.

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13189100 mg/mLNot Specified
WaterPolar Protic18.02100~74.2 mg/mL (estimated)[1]25
EthanolPolar Protic46.0778.4Soluble[2][3]Not Specified
Diethyl EtherNonpolar74.1234.6Soluble[2][3]Not Specified
MethanolPolar Protic32.0464.7Not SpecifiedNot Specified
AcetonePolar Aprotic58.0856Not SpecifiedNot Specified
Ethyl AcetatePolar Aprotic88.1177.1Not SpecifiedNot Specified

Note on Discrepancies: Some sources indicate a solubility of ≥ 5 mg/mL in DMSO, which may refer to a specific formulation or experimental condition[4]. The higher value of 100 mg/mL is also reported. Researchers are advised to experimentally verify the solubility for their specific application and solvent grade.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical or HPLC grade)

  • Analytical balance (readability ± 0.1 mg)

  • Glass vials with screw caps (B75204) (e.g., 20 mL)

  • Constant temperature orbital shaker or magnetic stirrer with hotplate

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed, clean, and dry evaporation dishes

  • Drying oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution into a drying oven set to a temperature that is well below the boiling point of the solvent and the melting point of this compound (m.p. 153-158 °C) to avoid decomposition. A temperature range of 40-60 °C is generally suitable for many common organic solvents.

    • For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended to facilitate complete evaporation.

    • Continue the drying process until all the solvent has visibly evaporated.

  • Mass Determination and Calculation:

    • Transfer the evaporation dish from the oven to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

    • Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil sample Sample Withdrawal & Filtration equil->sample evap Solvent Evaporation sample->evap weigh Mass Determination evap->weigh calc Calculation of Solubility weigh->calc

Caption: Experimental workflow for solubility determination.

logical_relationship solute This compound (Solute) saturated_solution Saturated Solution (at Equilibrium) solute->saturated_solution dissolves in solvent Organic Solvent solvent->saturated_solution dissolves isolated_solute Isolated Solute (Dried) saturated_solution->isolated_solute evaporation of solvent solubility_data Solubility Data (Mass/Volume) isolated_solute->solubility_data weighing & calculation

Caption: Logical relationship of components in solubility measurement.

References

Quantum Chemical Blueprint for 3,5-Dihydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,5-Dihydroxybenzaldehyde (3,5-DHB) is a key organic intermediate in the synthesis of various pharmaceuticals and complex molecules, including bronchodilators and glutamate (B1630785) receptor agonists.[1] Understanding its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics and materials. Quantum chemical calculations offer a powerful, non-destructive method to elucidate these characteristics at the atomic level. This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound using Density Functional Theory (DFT). It outlines detailed computational protocols, provides a structure for data presentation, and includes available experimental data for validation. This document is intended to serve as a practical blueprint for researchers employing computational methods to investigate 3,5-DHB and its derivatives.

Introduction

This compound (C₇H₆O₃, CAS: 26153-38-8) is a dihydroxybenzaldehyde featuring hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring.[2] Its chemical structure lends itself to a variety of reactions, making it a valuable building block in organic synthesis.[3] The presence of the aldehyde and hydroxyl functional groups dictates its electronic behavior, hydrogen bonding capabilities, and overall reactivity.

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights that complement experimental findings. Techniques like Density Functional Theory (DFT) can accurately predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding reaction mechanisms and intermolecular interactions.[4]

This guide details the standard computational methodologies applied to molecules of this class, enabling researchers to generate high-quality, reproducible data for drug design, materials science, and fundamental chemical research.

Methodologies and Protocols

This section details the recommended computational and cited experimental methods for the comprehensive analysis of this compound.

Quantum Chemical Calculations Protocol

The following protocol outlines the steps for performing a thorough theoretical analysis of 3,5-DHB using the Gaussian suite of programs or similar software. The chosen methodology is based on its proven accuracy for similar phenolic compounds.

2.1.1. Software and Theoretical Level

  • Software: Gaussian 09/16

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

This combination is well-established for providing a reliable balance between computational cost and accuracy for the structural, vibrational, and electronic properties of organic molecules.

2.1.2. Geometry Optimization The first step is to determine the ground-state equilibrium geometry of the 3,5-DHB molecule.

  • Construct the initial 3D structure of this compound.

  • Perform a full geometry optimization without any symmetry constraints using the Opt keyword.

  • The optimization process calculates the forces on each atom, iteratively adjusting their positions until a minimum on the potential energy surface is located.

  • Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium structure.

2.1.3. Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory.

  • Use the Freq keyword on the optimized geometry.

  • This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration.

  • The results can be used to predict the infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, a scaling factor (typically ~0.961 for this level of theory) is applied for better comparison with experimental spectra.

2.1.4. Electronic Property Analysis

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and electronic excitability. These values are obtained from the optimization output.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface, with different colors representing varying potential values.

  • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge delocalization, and hyperconjugative stability, an NBO analysis is performed using the Pop=NBO keyword.[5][6]

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations (TD keyword) are used to simulate the electronic absorption spectrum, providing information on excitation energies and oscillator strengths, which correspond to the λmax values in UV-Vis spectroscopy.[1][7]

Experimental Protocols (Cited)

2.2.1. Synthesis of this compound A common synthetic route involves the oxidation of 3,5-dihydroxybenzyl alcohol.

  • Starting Material: 3,5-Dihydroxybenzyl alcohol.

  • Reagents: Chromium(VI) oxide and sulfuric acid in a solvent such as tetrahydrofuran.

  • Procedure: The reaction is typically carried out at 0°C for a duration of approximately 2.5 hours.[3]

  • Workup and Purification: The product is isolated through standard extraction and purification techniques, such as column chromatography or recrystallization.

2.2.2. Spectroscopic Characterization

  • FTIR Spectroscopy: Experimental FTIR spectra are typically recorded using the KBr pellet technique on a Bio-Rad FTS or similar spectrometer.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).[8] The chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry: GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.[2]

Logical Workflow for Quantum Analysis

The following diagram illustrates the standard workflow for the quantum chemical analysis described in the protocol above.

G cluster_input Input Phase cluster_calc Computational Phase (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Output Phase A Construct Initial Molecular Structure (3,5-DHB) B Geometry Optimization (Find Energy Minimum) A->B Initial Guess C Frequency Calculation (Confirm Minimum & Get Spectra) B->C Optimized Structure D Electronic Property Calculations (TD-DFT, NBO) B->D Optimized Structure E Optimized Geometry (Bond Lengths, Angles) B->E C->B Imaginary Freq? Re-optimize F Vibrational Frequencies (IR/Raman Spectra) C->F G Electronic Properties (HOMO-LUMO, MEP, UV-Vis) D->G H Comparison with Experimental Data E->H F->H G->H

Caption: Workflow for DFT analysis of this compound.

Data Presentation: Calculated vs. Experimental

The following tables provide a structured format for presenting the quantitative data obtained from the quantum chemical calculations alongside available experimental values for comparison and validation.

Table 1: Optimized Geometric Parameters

Calculated at the B3LYP/6-311++G(d,p) level of theory. Atom numbering should correspond to a standardized molecular diagram.

Parameter Atom(s) Calculated Value Experimental Value
Bond Lengths (Å)
C1-C2[Calculated Data][Crystallographic Data]
C-O (hydroxyl)[Calculated Data][Crystallographic Data]
C=O (aldehyde)[Calculated Data][Crystallographic Data]
C-H (aldehyde)[Calculated Data][Crystallographic Data]
Bond Angles (°)
C1-C2-C3[Calculated Data][Crystallographic Data]
O-C-H (aldehyde)[Calculated Data][Crystallographic Data]
Dihedral Angles (°)
C1-C2-C7-O8[Calculated Data][Crystallographic Data]
Table 2: Vibrational Frequencies and Assignments

Calculated harmonic frequencies (cm⁻¹) at the B3LYP/6-311++G(d,p) level and scaled frequencies (scaling factor = 0.961). Experimental data from FTIR spectra.

Vibrational Mode Calculated (Harmonic) Calculated (Scaled) Experimental (FTIR)
O-H stretch (hydroxyl)[Calculated Data][Calculated Data]~3200-3500
C-H stretch (aromatic)[Calculated Data][Calculated Data]~3000-3100
C-H stretch (aldehyde)[Calculated Data][Calculated Data]~2700-2850
C=O stretch (aldehyde)[Calculated Data][Calculated Data]~1650-1700
C=C stretch (aromatic)[Calculated Data][Calculated Data]~1500-1600
C-O stretch (hydroxyl)[Calculated Data][Calculated Data]~1200-1300
Table 3: Electronic Properties

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Property Calculated Value
HOMO Energy (eV) [Calculated Data]
LUMO Energy (eV) [Calculated Data]
HOMO-LUMO Gap (ΔE, eV) [Calculated Data]
Dipole Moment (Debye) [Calculated Data]
λmax (nm) from TD-DFT [Calculated Data]
Table 4: Known Experimental Data

Data compiled from public databases for reference.

Property Value Source
Molecular Formula C₇H₆O₃PubChem[2]
Molecular Weight 138.12 g/mol PubChem[2]
Melting Point 153-158 °CSigma-Aldrich[1]
¹H NMR (DMSO-d₆, ppm) [Data Available]ChemicalBook[9]
¹³C NMR (DMSO-d₆, ppm) [Data Available]PubChem[10]
Key FTIR Peaks (cm⁻¹) [Data Available]ChemicalBook[11]

Conclusion

This technical guide provides a standardized and robust framework for the quantum chemical analysis of this compound. By following the detailed DFT protocols, researchers can generate a comprehensive dataset describing the molecule's structural, vibrational, and electronic characteristics. The provided data tables offer a clear structure for reporting these findings and comparing them against experimental benchmarks. The application of these computational methods is essential for gaining a deeper molecular-level understanding, which can accelerate the discovery and development of new pharmaceuticals and functional materials derived from this versatile chemical scaffold.

References

Methodological & Application

Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The direct formylation of resorcinol (B1680541) to produce 3,5-dihydroxybenzaldehyde is synthetically challenging due to the ortho- and para-directing nature of the hydroxyl groups, which predominantly yields 2,4- and 2,6-dihydroxybenzaldehyde. To circumvent this regioselectivity issue, a more reliable and higher-yielding multi-step synthesis commencing from benzoic acid is presented. This protocol outlines a four-step process involving sulfonation, alkali fusion, reduction, and subsequent oxidation to afford the desired this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
1DisulfonationBenzoic AcidFuming Sulfuric AcidNone5 hours240-250°CHigh (not explicitly stated for the acid)
2Alkali FusionBenzoic Acid-3,5-disulfonic acid (as barium salt)Sodium Hydroxide (B78521), Potassium HydroxideNone (melt)1.5 hours280-310°C58-65
3Reduction3,5-Dihydroxybenzoic AcidSodium Borohydride (B1222165), Methanol (catalyst)Tetrahydrofuran (B95107)6 hoursReflux90-95
4Oxidation3,5-Dihydroxybenzyl AlcoholChromium(VI) oxide, Sulfuric Acid (Jones Reagent)Tetrahydrofuran2.5 hours0°C80

Experimental Protocols

Step 1: Synthesis of Benzoic Acid-3,5-disulfonic Acid

This procedure is adapted from Organic Syntheses.

  • Reaction Setup: In a 1-liter Kjeldahl flask, place 200 g (1.64 moles) of benzoic acid. Carefully add 500 mL of fuming sulfuric acid.

  • Sulfonation: Heat the mixture in an oil bath at 240-250°C for 5 hours.

  • Work-up: After cooling overnight, slowly pour the reaction mixture into 3 kg of crushed ice with stirring.

  • Neutralization: Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.

  • Isolation: Filter the resulting paste by suction and wash the barium sulfate (B86663) cake with water. Combine the filtrates and evaporate to near dryness. Dry the residue in an oven at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

Step 2: Synthesis of 3,5-Dihydroxybenzoic Acid

This procedure is adapted from Organic Syntheses.

  • Alkali Fusion: In a suitable vessel, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.

  • Addition of Sulfonate: Gradually add the dried and pulverized barium salt from Step 1 to the molten alkali with stirring.

  • Reaction: Slowly raise the temperature to 250-260°C, at which point a vigorous reaction will occur. After the reaction subsides (about 30 minutes), increase the temperature to 280-310°C and maintain for 1 hour.

  • Work-up: Cool the melt to 200°C and carefully ladle it into 6 L of water. Filter the resulting solution to remove barium sulfite.

  • Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid. Extract the aqueous solution with ether.

  • Isolation: Concentrate the combined ether extracts and dry over anhydrous sodium sulfate. Evaporation of the solvent yields crude 3,5-dihydroxybenzoic acid. The product can be further purified by recrystallization. The reported yield is 58-65%.

Step 3: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a method described in patent CN103130617A.

  • Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Addition of Reducing Agent: While stirring vigorously, heat the mixture to a gentle reflux. Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

  • Reaction: Continue to reflux the mixture for 6 hours.

  • Work-up: After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol. The reported yield is up to 95%.

Step 4: Oxidation of 3,5-Dihydroxybenzyl Alcohol to this compound

This protocol is based on a procedure found on ChemicalBook, referencing patent CN110256214A.

  • Preparation of Jones Reagent: In a beaker, dissolve 770 g of chromium trioxide in a minimal amount of water and cool in an ice bath. Slowly add 1.5 kg of concentrated sulfuric acid while keeping the temperature low.

  • Reaction Setup: In a separate flask, dissolve 770 g of 3,5-dihydroxybenzyl alcohol in 1 kg of tetrahydrofuran (THF) and cool to 0°C.

  • Oxidation: Slowly add the prepared Jones reagent to the solution of the alcohol over 30 minutes, maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for an additional 2 hours.

  • Work-up: Quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution at 0°C until gas evolution ceases.

  • Extraction: Add 2 kg of ethyl acetate, stir for 30 minutes, and filter. Extract the filtrate with deionized water (3 x 1 kg). Back-extract the combined aqueous phases with ethyl acetate (1 x 2 kg).

  • Isolation: Combine all organic phases and remove the solvent under reduced pressure to yield this compound. The reported yield is 80%.

Visualizations

Synthesis_Workflow cluster_direct Direct Formylation (Low Regioselectivity) cluster_indirect Multi-step Synthesis (High Regioselectivity) Resorcinol Resorcinol UndesiredIsomers 2,4- and 2,6- Dihydroxybenzaldehyde Resorcinol->UndesiredIsomers Formylation BenzoicAcid Benzoic Acid DisulfonicAcid Benzoic Acid-3,5-disulfonic Acid BenzoicAcid->DisulfonicAcid Sulfonation DHBA 3,5-Dihydroxybenzoic Acid DisulfonicAcid->DHBA Alkali Fusion DHB_Alcohol 3,5-Dihydroxybenzyl Alcohol DHBA->DHB_Alcohol Reduction DHB_Aldehyde This compound DHB_Alcohol->DHB_Aldehyde Oxidation

Caption: Synthetic routes to dihydroxybenzaldehydes.

Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of 3,5-Dihydroxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The protocol begins with the reduction of commercially available 3,5-Dihydroxybenzoic acid to 3,5-Dihydroxybenzyl alcohol, followed by the selective oxidation of the alcohol to the target aldehyde. This method is characterized by high yields and straightforward procedures suitable for a standard organic chemistry laboratory. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound is a key building block in organic synthesis. It serves as a precursor for the synthesis of bronchodilators like terbutaline (B1683087) and other complex organic molecules.[2] The presence of two hydroxyl groups and an aldehyde function on the aromatic ring makes it a versatile substrate for various chemical transformations. The protocol detailed below outlines a reliable and efficient synthesis route starting from 3,5-Dihydroxybenzoic acid.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Reduction: The carboxylic acid group of 3,5-Dihydroxybenzoic acid is reduced to a primary alcohol using sodium borohydride (B1222165) with a catalytic amount of methanol (B129727) in a tetrahydrofuran (B95107) (THF) solvent.

  • Oxidation: The resulting 3,5-Dihydroxybenzyl alcohol is then oxidized to this compound using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol

Reagent/ProductChemical FormulaMolecular Weight ( g/mol )MolesMass/VolumeRole
3,5-Dihydroxybenzoic AcidC₇H₆O₄154.120.32450 gStarting Material
Sodium BorohydrideNaBH₄37.830.3312.6 gReducing Agent
MethanolCH₃OH32.040.0170.52 gCatalyst
Tetrahydrofuran (THF)C₄H₈O72.11-500 mLSolvent
10% Hydrochloric AcidHCl (aq)--100 mLQuenching Agent
Ethyl Acetate (B1210297)C₄H₈O₂88.11-200 mLExtraction Solvent
3,5-Dihydroxybenzyl AlcoholC₇H₈O₃140.14-43.9 g (crude)Product
Yield ~95%

Data adapted from patent CN103130617A.[1]

Table 2: Oxidation of 3,5-Dihydroxybenzyl Alcohol to this compound

Reagent/ProductChemical FormulaMolecular Weight ( g/mol )Mass/VolumeRole
3,5-Dihydroxybenzyl AlcoholC₇H₈O₃140.14770 g (example scale)Starting Material
Chromium TrioxideCrO₃99.99770 g (example scale)Oxidizing Agent
Concentrated Sulfuric AcidH₂SO₄98.081.5 kg (example scale)Reagent for Jones Reagent
Tetrahydrofuran (THF)C₄H₈O72.111 kg (example scale)Solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)-~3 kg (example scale)Quenching Agent
Ethyl AcetateC₄H₈O₂88.112 kg + 2 kg (example scale)Extraction Solvent
This compoundC₇H₆O₃138.12610 g (example scale)Product
Yield ~80%

Data adapted from patent CN110256214. The amounts have been kept as per the source to maintain stoichiometry but can be scaled down for laboratory synthesis.[3]

Table 3: Product Characterization - this compound

PropertyValue
CAS Number26153-38-8[4][5]
Molecular FormulaC₇H₆O₃[3][4]
Molecular Weight138.12 g/mol [4][5]
AppearanceWhite to cream crystals or powder[2]
Melting Point145.00 °C[5]
Boiling Point324.30 °C[5]

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Jones reagent is highly corrosive and a strong oxidant. Sodium borohydride is flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol from 3,5-Dihydroxybenzoic Acid[2]

Materials and Reagents:

  • 3,5-Dihydroxybenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1L four-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Constant pressure dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Stir the mixture vigorously and heat it to a gentle reflux.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions. The rate of addition should be controlled to prevent excessive refluxing.

  • After the addition is complete, maintain the reflux for 6 hours.

  • After 6 hours, cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. The layers will separate.

  • Extract the aqueous layer with 200 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 3,5-dihydroxybenzyl alcohol can be purified by recrystallization from hot water to yield a white solid. The reported yield is approximately 95%.[1]

Step 2: Synthesis of this compound from 3,5-Dihydroxybenzyl Alcohol[4]

Materials and Reagents:

  • 3,5-Dihydroxybenzyl alcohol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath (0 °C)

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a separate flask, carefully and slowly add concentrated sulfuric acid to a saturated solution of chromium trioxide in water. Caution: This process is highly exothermic. The ratio is provided in Table 2. Prepare this reagent in an ice bath.

  • In a large round-bottom flask, dissolve the 3,5-dihydroxybenzyl alcohol (from Step 1) in THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the solution of the alcohol over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution dropwise at 0 °C until gas evolution ceases.

  • Add ethyl acetate to the mixture and stir for 30 minutes.

  • Filter the mixture to remove chromium salts.

  • Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with deionized water. Then, extract the combined aqueous phases once more with ethyl acetate.

  • Combine all organic phases and dry them over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator at 45 °C to yield a brown solid. The reported yield is approximately 80%.[3]

  • The crude this compound can be further purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

SynthesisWorkflow A 3,5-Dihydroxybenzoic Acid B Step 1: Reduction A->B Start C 3,5-Dihydroxybenzyl Alcohol B->C Yield: ~95% D Step 2: Oxidation C->D E This compound D->E Yield: ~80% R1 1. NaBH₄, cat. MeOH 2. THF, Reflux 3. 10% HCl R1->B R2 1. CrO₃, H₂SO₄ (Jones Reagent) 2. THF, 0°C 3. NaHCO₃ R2->D

References

Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a key starting material in the synthesis of a wide array of biologically active compounds. Its dihydroxy-substituted phenyl ring and reactive aldehyde group make it an ideal scaffold for the development of novel therapeutic agents across various disease areas. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of stilbenes, chalcones, and Schiff bases, along with specific experimental protocols and an overview of relevant biological signaling pathways.

Key Applications in Drug Discovery

This compound is a crucial building block for several classes of compounds with significant pharmacological activities:

  • Stilbene (B7821643) Derivatives (Resveratrol Analogues): As a key precursor for resveratrol (B1683913) analogues, this compound enables the synthesis of compounds with potent antioxidant, anti-inflammatory, and anticancer properties. The strategic placement of the hydroxyl groups on the phenyl ring is critical for these biological activities.

  • Chalcone (B49325) Derivatives: Through Claisen-Schmidt condensation, this compound can be reacted with various acetophenones to yield chalcones. These compounds form the backbone of flavonoids and isoflavonoids and have demonstrated a broad spectrum of bioactivities, including antimicrobial and anticancer effects.

  • Schiff Base Derivatives: The aldehyde functionality of this compound readily reacts with primary amines to form Schiff bases. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound.

Table 1: Anticancer and Cytotoxic Activities of this compound Derivatives

Compound ClassDerivativeCell LineActivityValueReference
Stilbene4'-Acetyl resveratrol analogueHuman promyelocytic leukemia (HL-60)CytotoxicityED50 = 17 µM
Schiff BaseDerivative of 2,4-dihydroxybenzaldehydeProstate cancer (PC3)CytotoxicityIC50 = 4.85 µM
Schiff BaseDerivative of 2,4-dihydroxybenzaldehydeProstate cancer (PC3)CytotoxicityIC50 = 7.15 µM
Schiff BaseDerivative of 2,4-dihydroxybenzaldehydeProstate cancer (PC3)CytotoxicityIC50 = 7.43 µM

Table 2: Antimicrobial Activities of this compound Derivatives

Compound ClassDerivativeMicroorganismActivityValueReference
ChalconeHeterocyclic chalcone derivativeStaphylococcus aureusAntibacterialMIC = 25 µg/mL
ChalconeHeterocyclic chalcone derivativeEscherichia coliAntibacterialMIC = 75 µg/mL
ChalconeFluoro and trifluoromethyl substituted chalconeStaphylococcus aureusAntibacterialMIC = 7.81 µg/mL
ChalconeFluoro and trifluoromethyl substituted chalconeStaphylococcus aureusAntibacterialMIC = 15.6 µg/mL

Experimental Protocols

Detailed methodologies for the synthesis of representative bioactive compounds from this compound are provided below.

Protocol 1: Synthesis of a Resveratrol Analogue via Wittig Reaction

This protocol describes the synthesis of a stilbene derivative from this compound using a Wittig reaction.

Materials:

  • This compound

  • Benzyltriphenylphosphonium (B107652) chloride

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous THF. Stir the suspension at room temperature.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension. The reaction mixture will typically turn a characteristic color (e.g., orange or deep red), indicating the formation of the ylide. Stir for 1-2 hours at room temperature.

  • Wittig Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bisulfite solution, water, and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired resveratrol analogue.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone from this compound and a substituted acetophenone (B1666503).

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol (B145695)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare an aqueous solution of KOH or NaOH (e.g., 50% w/v). Cool the reactant solution in an ice bath and add the base solution dropwise with vigorous stirring. A color change is often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Precipitation: Pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Protocol 3: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often crystallize out of the solution.

  • If crystallization does not occur spontaneously, the solvent can be partially evaporated, or the mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain the purified Schiff base.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Benzaldehyde (B42025) Derivatives

Derivatives of benzaldehyde have been shown to influence key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The diagram below illustrates a simplified representation of how these compounds may exert their effects, potentially through the inhibition of pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK, and the pro-inflammatory NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription NFkB_IkB NF-κB IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB->Transcription Benzaldehyde_Derivative This compound Derivative Benzaldehyde_Derivative->PI3K Inhibition Benzaldehyde_Derivative->ERK Inhibition Benzaldehyde_Derivative->IKK Inhibition

Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Experimental Workflow: Synthesis of a Chalcone Derivative

The following diagram outlines the general workflow for the synthesis of a chalcone derivative from this compound via a Claisen-Schmidt condensation.

G Start Start: This compound & Substituted Acetophenone Dissolve Dissolve in Ethanol Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add_Base Add Base (e.g., KOH) Dropwise Cool->Add_Base Stir Stir at Room Temperature (12-24h) Add_Base->Stir Precipitate Pour into Ice Water & Acidify with HCl Stir->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Dry Dry Crude Product Filter->Dry Recrystallize Recrystallize from Suitable Solvent Dry->Recrystallize End End: Pure Chalcone Derivative Recrystallize->End

Caption: Workflow for chalcone synthesis via Claisen-Schmidt condensation.

Application Notes and Protocols for the Synthesis of Stilbene Derivatives from 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene (B7821643) derivatives are a class of polyphenolic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities. The stilbene scaffold, characterized by two aromatic rings linked by an ethylene (B1197577) bridge, is the core structure of numerous natural and synthetic compounds with therapeutic potential. Among these, resveratrol (B1683913) (3,5,4'-trihydroxystilbene), famously found in grapes and red wine, is the most extensively studied for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.

3,5-Dihydroxybenzaldehyde serves as a crucial and versatile starting material for the synthesis of a wide array of stilbene derivatives, including resveratrol and its analogs. The two hydroxyl groups on the aromatic ring are key functionalities that contribute to the biological activity of the resulting stilbenoids, often through their ability to scavenge free radicals and modulate cellular signaling pathways.

This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives from this compound using three common and effective synthetic methodologies: the Wittig reaction, the Heck reaction, and the Perkin condensation. Furthermore, it summarizes the biological activities of these derivatives and illustrates a key signaling pathway modulated by them.

Synthetic Methodologies

The synthesis of stilbene derivatives from this compound can be achieved through several established organic reactions. The choice of method often depends on the desired stereochemistry (E- or Z-isomer), the nature of the substituents on the other aromatic ring, and the overall efficiency of the reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of stilbene derivatives, a benzylphosphonium salt is deprotonated to form the ylide, which then reacts with this compound. A significant advantage of the Wittig reaction is its ability to control the stereochemistry of the resulting double bond. The use of unstabilized ylides generally favors the formation of the Z-isomer, while stabilized ylides predominantly yield the E-isomer.[2]

Experimental Workflow: Wittig Reaction

Wittig_Workflow reagents Reactants: - this compound - Benzyltriphenylphosphonium halide - Strong Base (e.g., NaH, KOtBu) reaction Wittig Reaction Anhydrous Solvent (e.g., THF, DMF) Inert Atmosphere (N2 or Ar) reagents->reaction 1 workup Reaction Work-up: - Quenching - Extraction - Washing reaction->workup 2 purification Purification: - Column Chromatography - Recrystallization workup->purification 3 product Stilbene Derivative (e.g., Resveratrol) purification->product 4

Caption: General workflow for the synthesis of stilbene derivatives via the Wittig reaction.

Detailed Protocol: Synthesis of Resveratrol (3,5,4'-trihydroxystilbene) via Wittig Reaction

Note: The direct Wittig reaction with unprotected this compound can be challenging due to the acidic phenolic protons. Therefore, a common strategy involves the protection of the hydroxyl groups, followed by the Wittig reaction and subsequent deprotection. The following protocol is an adapted procedure based on the synthesis of resveratrol analogs.[3]

Part A: Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a suitable base, such as imidazole (B134444) (2.5 eq).

  • Slowly add a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq), at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion , pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3,5-bis(tert-butyldimethylsilyloxy)benzaldehyde.

Part B: Wittig Reaction

  • Prepare the ylide: Suspend 4-hydroxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 eq), portion-wise.

  • Stir the mixture at 0 °C for 1 hour. The formation of the ylide is often indicated by a color change.

  • Add a solution of 3,5-bis(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq) in anhydrous THF to the ylide suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the protected stilbene.

Part C: Deprotection

  • Dissolve the protected stilbene (1.0 eq) in anhydrous THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.0 M in THF, 2.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion , concentrate the reaction mixture and purify the crude product by column chromatography to yield resveratrol.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene.[4] This reaction is particularly useful for the synthesis of trans-stilbenes with high stereoselectivity. In the context of synthesizing derivatives from this compound, the aldehyde can be first converted to a styrene (B11656) derivative, which is then coupled with an aryl halide. Alternatively, an aryl halide containing the 3,5-dihydroxy motif can be coupled with a suitable styrene.[5]

Experimental Workflow: Heck Reaction

Heck_Workflow reagents Reactants: - 3,5-Diacetoxystyrene - Aryl halide (e.g., 4-Iodophenol acetate) - Palladium Catalyst (e.g., Pd(OAc)2) - Base (e.g., Et3N) reaction Heck Reaction Solvent (e.g., Acetonitrile, DMF) Inert Atmosphere (N2 or Ar) reagents->reaction 1 workup Reaction Work-up: - Filtration - Extraction - Washing reaction->workup 2 purification Purification: - Column Chromatography workup->purification 3 deprotection Deprotection (Hydrolysis) purification->deprotection 4 product Stilbene Derivative deprotection->product 5

Caption: General workflow for the synthesis of stilbene derivatives via the Heck reaction.

Detailed Protocol: Synthesis of Resveratrol via Heck Reaction

Note: Phenolic hydroxyl groups can interfere with the Heck reaction; therefore, they are typically protected, often as acetates, prior to the coupling reaction.

Part A: Preparation of 3,5-Diacetoxystyrene

  • Prepare a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane.

  • Add methyltriphenylphosphonium (B96628) bromide (1.1 eq) and a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

  • Work-up the reaction and purify the resulting 3,5-dihydroxystyrene.

  • Acetylate the 3,5-dihydroxystyrene using acetic anhydride (B1165640) and a base like triethylamine (B128534) or pyridine (B92270) to obtain 3,5-diacetoxystyrene.

Part B: Heck Reaction

  • To a solution of 3,5-diacetoxystyrene (1.0 eq) and 4-iodoacetoxybenzene (1.1 eq) in acetonitrile, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and triphenylphosphine (B44618) (PPh₃, 0.1 eq).

  • Add triethylamine (Et₃N, 2.0 eq) as a base.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion , cool the mixture, filter off the palladium catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield resveratrol triacetate.

Part C: Deprotection (Hydrolysis)

  • Dissolve the resveratrol triacetate in methanol.

  • Add a catalytic amount of a base, such as sodium methoxide.

  • Stir the reaction at room temperature for 2-4 hours.

  • Neutralize the reaction with a weak acid and remove the solvent.

  • Purify the resulting resveratrol by column chromatography or recrystallization.

Perkin Condensation

The Perkin condensation (or Perkin reaction) is an organic reaction that produces an α,β-unsaturated aromatic acid by the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[6][7] While classically used to synthesize cinnamic acids, this method can be adapted for stilbene synthesis, particularly when followed by a decarboxylation step.

Experimental Workflow: Perkin Condensation

Perkin_Workflow reagents Reactants: - this compound - Phenylacetic Anhydride - Sodium Phenylacetate (B1230308) reaction Perkin Condensation High Temperature (180-200 °C) reagents->reaction 1 hydrolysis Hydrolysis reaction->hydrolysis 2 decarboxylation Decarboxylation (optional, with heat) hydrolysis->decarboxylation 3 purification Purification decarboxylation->purification 4 product Stilbene Derivative purification->product 5

Caption: General workflow for the synthesis of stilbene derivatives via the Perkin condensation.

Detailed Protocol: Synthesis of a Stilbene Carboxylic Acid Derivative

Note: Direct synthesis of stilbenes via Perkin condensation often leads to the corresponding α-phenylcinnamic acid, which can then be decarboxylated. The following is a general procedure adapted from the Perkin condensation of aromatic aldehydes.[8]

  • Combine this compound (1.0 eq), phenylacetic anhydride (2.5 eq), and sodium phenylacetate (1.0 eq) in a round-bottom flask.

  • Heat the mixture to 180-200 °C for 5-8 hours.

  • Cool the reaction mixture and add a solution of sodium carbonate to hydrolyze the excess anhydride.

  • Steam distill to remove any unreacted starting aldehyde.

  • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the α-phenyl-3,5-dihydroxystilbene carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent.

  • (Optional Decarboxylation) Heat the resulting α-phenylcinnamic acid derivative in quinoline (B57606) with a copper catalyst to induce decarboxylation and form the corresponding stilbene.

Biological Activities of 3,5-Dihydroxystilbene Derivatives

Stilbene derivatives synthesized from this compound exhibit a broad spectrum of biological activities, primarily attributed to the presence and position of the hydroxyl groups. These compounds are of great interest in drug discovery for their potential therapeutic applications.

Antioxidant Activity

The 3,5-dihydroxy substitution pattern is a key structural feature for the antioxidant activity of stilbenoids. These compounds can act as potent free radical scavengers, donating a hydrogen atom from one of the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). This activity is crucial in combating oxidative stress, which is implicated in a wide range of chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Compound Assay IC₅₀ / Activity Reference
3,5-DihydroxystilbeneDPPH radical scavengingPotent activity[9]
Resveratrol (3,5,4'-trihydroxystilbene)DPPH radical scavenging~20-50 µM[10][11]
Pinosylvin (3,5-dihydroxystilbene)Free radical scavengingPotent activity[12]
Anticancer Activity

Many stilbene derivatives derived from this compound have demonstrated significant anticancer properties. Their mechanisms of action are often multifactorial and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors).

Compound Cell Line IC₅₀ Reference
ResveratrolVarious cancer cell lines10-100 µM[12][13]
PterostilbeneVarious cancer cell linesLower µM range than resveratrol[14]
3,5-Dihydroxy-4'-fluorostilbeneMCF-7 (Breast Cancer)~15 µM[15]
3,5-Dihydroxy-4'-chlorostilbeneMCF-7 (Breast Cancer)~12 µM[15]

Modulation of Signaling Pathways

The therapeutic effects of stilbene derivatives are often mediated by their interaction with and modulation of key intracellular signaling pathways. Two of the most well-documented pathways affected by resveratrol and its analogs are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the regulation of inflammation and cell survival.

Inhibition of NF-κB and MAPK Signaling Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. Stilbene derivatives, particularly methoxylated analogs that can be synthesized from protected this compound, have been shown to inhibit these pathways.[16][17] They can suppress the phosphorylation of key proteins in these cascades, such as IκBα and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway. This inhibition leads to a reduction in the expression of inflammatory genes, thereby exerting a potent anti-inflammatory effect.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK_cascade->AP1 activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Stilbene Stilbene Derivatives Stilbene->MAPK_cascade inhibits Stilbene->IKK inhibits Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes induces AP1->Inflammatory_Genes induces

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways by stilbene derivatives.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of a diverse range of biologically active stilbene derivatives. The Wittig reaction, Heck reaction, and Perkin condensation represent powerful tools for the construction of the stilbene scaffold, with the choice of method influencing factors such as stereoselectivity and functional group tolerance. The resulting 3,5-dihydroxystilbenoids exhibit significant antioxidant and anticancer activities, which are at least in part mediated by their ability to modulate key cellular signaling pathways, including the NF-κB and MAPK cascades. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to further explore the therapeutic potential of this important class of compounds.

References

Application of 3,5-Dihydroxybenzaldehyde in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzaldehyde is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of functional polymers. Its trifunctional nature, possessing two hydroxyl groups and one aldehyde group, allows for the creation of complex, highly branched macromolecular architectures such as dendrimers and hyperbranched polymers. Furthermore, it is a valuable monomer for the production of thermosetting phenolic resins and can be chemically modified for incorporation into other polymer systems like polyimines. These polymers exhibit a range of desirable properties, including high thermal stability, controlled solubility, and a high density of functional groups, making them suitable for diverse applications, from advanced materials to drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis.

I. Synthesis of Dendrimers and Hyperbranched Polymers

This compound and its close derivatives, such as 3,5-dihydroxybenzyl alcohol and 3,5-dihydroxybenzoic acid, are extensively used as AB2-type monomers for the synthesis of dendritic polymers. These macromolecules are characterized by their highly branched, three-dimensional structures.

A. Hyperbranched Poly(ester-amide)s from 3,5-Dihydroxybenzoic Acid Derivatives

Hyperbranched polymers can be synthesized in a one-pot procedure, offering a more scalable and cost-effective alternative to the multi-step synthesis of perfect dendrimers.[1]

Experimental Protocol: Synthesis of Hyperbranched Poly(ester-amide) [1]

  • Monomer Preparation (in situ):

    • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, combine 3-acetoxybenzoic acid (1 equivalent) and 3,5-diaminobenzoic acid (0.5 equivalents).

    • Add a silylating agent (e.g., hexamethyldisilazane (B44280) and a catalytic amount of chlorotrimethylsilane) in a suitable solvent like toluene.

    • Reflux the mixture to facilitate the silylation of the amine and carboxylic acid groups, forming the silylated AB2 monomer in situ.

  • Polycondensation:

    • Heat the reaction mixture to a high temperature (typically 180-220 °C) under a nitrogen atmosphere to initiate polycondensation.

    • The reaction progress can be monitored by the evolution of the silylation byproducts.

    • Continue the reaction for several hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the reaction mixture.

  • Isolation and Purification:

    • Cool the reaction mixture and dissolve the crude polymer in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

    • Filter the precipitated polymer and wash it repeatedly with the non-solvent to remove unreacted monomers and low-molecular-weight oligomers.

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80 °C) to a constant weight.

Quantitative Data for Hyperbranched Polyesters

The following table summarizes typical properties of hyperbranched polyesters derived from AB2 monomers based on 3,5-dihydroxybenzoic acid.

Polymer SystemMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td, 5% (°C)Char Yield (%)Reference
Hyperbranched Polyester3,5-Diacetoxybenzoic acid5,80025,5004.4145~350>40[2]
Hyperbranched Poly(ester-amide)Silylated 3,5-bis(3-acetoxybenzamido)benzoic acid->10,000>2.0->300-[1]

Note: Specific molecular weight and thermal data can vary significantly based on reaction conditions.

Experimental Workflow for Hyperbranched Polymer Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification Monomer AB2 Monomer (e.g., 3,5-dihydroxybenzoic acid derivative) Monomer_Prep In situ Silylation (Reflux) Monomer->Monomer_Prep Silylating_Agent Silylating Agent Silylating_Agent->Monomer_Prep Solvent Solvent (Toluene) Solvent->Monomer_Prep Polycondensation Polycondensation (180-220 °C) Monomer_Prep->Polycondensation Heat Crude_Polymer Crude Hyperbranched Polymer Polycondensation->Crude_Polymer Dissolution Dissolve in DMF Crude_Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Purified Hyperbranched Polymer Drying->Final_Polymer G Monomers This compound + Formaldehyde Prepolymer Resol Prepolymer (Soluble, Fusible) Monomers->Prepolymer Polycondensation (90 °C) Catalyst Base Catalyst (e.g., NaOH) Catalyst->Prepolymer Thermoset Cured Phenolic Resin (Insoluble, Infusible) Prepolymer->Thermoset Curing (Heat) G cluster_0 Formulation cluster_1 Systemic Circulation cluster_2 Cellular Uptake and Release Polymer 3,5-DHB-based Polymer Encapsulation Drug Encapsulation Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Nanoparticle Drug-loaded Nanoparticle Encapsulation->Nanoparticle Targeting Targeted Delivery (e.g., EPR effect) Nanoparticle->Targeting Cell Target Cell Targeting->Cell Accumulation at a diseased site Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered Action Therapeutic Action Release->Action

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted benzaldehydes are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis. The presence of the azomethine (-C=N-) group, along with hydroxyl moieties, imparts these molecules with the ability to form stable metal complexes and exhibit a wide range of biological activities. The specific substitution pattern on the aromatic ring, such as with 3,5-dihydroxybenzaldehyde, can influence the electronic properties and biological efficacy of the resulting Schiff base. This document provides a detailed experimental protocol for the synthesis of Schiff bases from this compound and primary amines, based on established condensation reaction methodologies.

Data Presentation

The following table summarizes typical experimental parameters and expected characterization data for the synthesis of Schiff bases from dihydroxybenzaldehydes. Note that specific values will vary depending on the chosen amine.

ParameterDescriptionTypical Values/Observations
Reactants
AldehydeThis compound-
AminePrimary mono- or diamine-
Molar Ratio (Aldehyde:Amine)Stoichiometric ratio of reactants1:1 for monoamines, 2:1 for diamines
Reaction Conditions
SolventAnhydrous alcoholEthanol (B145695) or Methanol
Catalyst (optional)Acidic or basic catalystGlacial acetic acid or piperidine (B6355638) (a few drops)
TemperatureReflux temperature of the solvent60-80°C
Reaction TimeDuration of the reaction1 - 6 hours
Product Characteristics
AppearanceCrystalline solidTypically yellow, orange, or brown precipitate
YieldPercentage of the theoretical yield80-95%
Melting PointTemperature range of meltingDependent on the specific product
Spectroscopic Data
FT-IR (cm⁻¹)Key vibrational frequencies~1600-1630 cm⁻¹ (C=N stretch), Disappearance of C=O stretch from aldehyde
¹H NMR (DMSO-d₆, δ ppm)Chemical shifts of key protons~8.0-9.0 ppm (CH=N proton), Signals for aromatic and hydroxyl protons

Experimental Protocols

This section details a general procedure for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials and Equipment
  • This compound

  • Primary amine (e.g., aniline, ethylenediamine)

  • Absolute Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers and other standard laboratory glassware

General Synthesis Procedure
  • Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent for a monoamine, 0.5 equivalents for a diamine) in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid or piperidine to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2] A precipitate is often observed to form during this time.[3]

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Further cooling in an ice bath can enhance the precipitation of the product.[4]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[3][4]

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra to confirm the formation of the azomethine group and the overall structure.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of Schiff bases derived from this compound.

SchiffBase_Workflow start Start: Reactant Preparation dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mixing Mix Solutions & (Optional) Add Catalyst dissolve_aldehyde->mixing dissolve_amine->mixing reflux Reflux Reaction Mixture (2-4 hours) mixing->reflux cool Cool to Room Temperature & Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry characterize Characterization (FT-IR, NMR, M.P.) dry->characterize end End: Purified Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Reaction Scheme

The following diagram illustrates the general chemical reaction for the formation of a Schiff base from this compound and a primary amine.

References

Application Note: Quantitative Analysis of 3,5-Dihydroxybenzaldehyde using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Dihydroxybenzaldehyde. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification, making it suitable for quality control, purity assessment, and various research applications. The protocol covers instrumentation, reagent preparation, sample handling, and data analysis, and includes a summary of method validation parameters.

Introduction

This compound is a phenolic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection. The methodology is based on established principles for the analysis of phenolic compounds.[1][2][3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid or formic acid (for mobile phase modification).

  • Standard: this compound reference standard with known purity.

Chromatographic Conditions

A gradient elution is recommended to ensure good resolution and peak shape.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm[4] or 320 nm[1]
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water (Mobile Phase A) and 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile (Mobile Phase B). Degas the mobile phases before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase). Dilute the sample solution as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria for method validation.

ParameterSpecification
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Calibration Curve Generation B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G H Quantification of This compound G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis.

Detailed Protocol

HPLC System Preparation
  • Ensure the mobile phase reservoirs are filled with freshly prepared and degassed mobile phases.

  • Purge the pump lines to remove any air bubbles.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

Calibration Curve Construction
  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Record the peak area for this compound in each chromatogram.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.

Sample Analysis
  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the chromatogram and the peak area of this compound.

  • The retention time of the peak in the sample chromatogram should match that of the standard.

Calculation

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the sample

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The concentration in the original sample should be calculated by taking into account the initial weight and dilution factors.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantitative determination of this compound. The method is suitable for routine quality control and research purposes in the pharmaceutical and chemical industries. Adherence to the detailed protocol and proper method validation will ensure high-quality and reproducible results.

References

Application Notes and Protocols: Use of 3,5-Dihydroxybenzaldehyde in the Preparation of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential role of 3,5-dihydroxybenzaldehyde in MOF synthesis, based on the general principles of MOF chemistry. It will also present generalized protocols that can be adapted for the experimental synthesis and characterization of novel MOFs using this linker.

Introduction to this compound as a Potential Linker

This compound possesses key functional groups—two hydroxyl (-OH) groups and one aldehyde (-CHO) group—that make it an intriguing candidate for the construction of functional MOFs. The hydroxyl groups can act as coordination sites for metal ions, forming the nodes of the framework, while the aldehyde group offers a site for post-synthetic modification, allowing for the introduction of further functionalities. The geometry of the linker, with its meta-substituted hydroxyl groups, would likely lead to specific framework topologies.

Potential Applications in Drug Delivery and Catalysis:

The aldehyde functionality could be particularly advantageous in drug delivery applications. For instance, it could be used to covalently attach drug molecules containing amine groups via imine condensation, allowing for pH-sensitive drug release. In catalysis, the aldehyde group could be modified to introduce catalytic sites or act as a recognition site for specific substrates.

General Experimental Protocols for MOF Synthesis

While specific protocols for this compound-based MOFs are not available, the following are generalized solvothermal and hydrothermal synthesis methods commonly employed for the preparation of MOFs. These can serve as a starting point for developing a synthesis route for a novel MOF using this compound.

1. Solvothermal Synthesis Protocol:

This method involves the reaction of a metal salt and the organic linker in a high-boiling point solvent at elevated temperatures and pressures in a sealed vessel.

  • Materials:

    • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Zirconium(IV) Chloride)

    • This compound (as the organic linker)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

    • Modulator (optional, e.g., acetic acid, benzoic acid, to control crystal growth)

  • Procedure:

    • In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent in a Teflon-lined autoclave. The molar ratio of metal to linker is a critical parameter to be optimized.

    • Add a modulator if necessary.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).

    • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

    • Collect the resulting crystalline product by filtration or centrifugation.

    • Wash the product with fresh solvent to remove any unreacted starting materials.

    • Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.

2. Hydrothermal Synthesis Protocol:

This method is similar to solvothermal synthesis but uses water as the solvent.

  • Materials:

    • Metal salt

    • This compound

    • Deionized water

    • pH modifier (optional, e.g., NaOH, HCl)

  • Procedure:

    • Dissolve the metal salt and this compound in deionized water in a Teflon-lined autoclave.

    • Adjust the pH of the solution if necessary.

    • Seal the autoclave and heat it to the desired temperature (typically between 100°C and 200°C) for a specific duration.

    • Follow steps 4-7 from the solvothermal protocol to collect, wash, and activate the product.

Characterization of Novel MOFs

Once a new MOF is synthesized, a thorough characterization is essential to determine its structure, porosity, and stability.

Characterization Technique Information Obtained
Powder X-Ray Diffraction (PXRD) To determine the crystal structure, phase purity, and crystallinity of the synthesized material.
Single-Crystal X-Ray Diffraction (SCXRD) To obtain the precise atomic arrangement and connectivity within the MOF crystal, if suitable single crystals can be grown.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF, providing information about its porosity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy To characterize the organic linker and confirm its incorporation into the MOF structure after digestion of the framework.

Visualization of a Generic MOF Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel MOF.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Reactant Mixing (Metal Salt + Linker + Solvent) reaction Solvothermal/Hydrothermal Reaction start->reaction Heating collection Product Collection (Filtration/Centrifugation) reaction->collection Cooling washing Washing collection->washing activation Activation (Solvent Exchange & Heating) washing->activation pxrd PXRD activation->pxrd scxrd SCXRD activation->scxrd tga TGA activation->tga bet BET Analysis activation->bet ftir FTIR activation->ftir nmr NMR activation->nmr catalysis Catalysis pxrd->catalysis drug_delivery Drug Delivery pxrd->drug_delivery scxrd->catalysis scxrd->drug_delivery tga->catalysis tga->drug_delivery bet->catalysis bet->drug_delivery ftir->catalysis ftir->drug_delivery nmr->catalysis nmr->drug_delivery

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Knoevenagel condensation of 3,5-Dihydroxybenzaldehyde. This resource provides detailed experimental protocols and data-driven insights to streamline your synthetic workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation of this compound in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Knoevenagel condensation with this compound can be attributed to several factors, including suboptimal catalyst selection, inappropriate solvent choice, unfavorable reaction equilibrium, or degradation of the starting material. The presence of two hydroxyl groups on the aromatic ring can also influence reactivity and solubility.

Troubleshooting Steps:

  • Catalyst Optimization: The choice of catalyst is crucial. Weak bases like piperidine (B6355638), pyridine (B92270), or L-proline are commonly used.[1] The catalyst should be basic enough to deprotonate the active methylene (B1212753) compound but not so strong as to cause side reactions. Consider screening different catalysts and optimizing their concentration.

  • Solvent Selection: The polarity of the solvent significantly impacts the reaction. Protic solvents like ethanol (B145695) can be effective, especially when using catalysts like L-proline.[1] Aprotic polar solvents may also be suitable.[2] In some cases, solvent-free conditions have proven to be efficient for Knoevenagel condensations of benzaldehydes.[3]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants, thus lowering the yield. Employing techniques to remove water, such as azeotropic distillation with a Dean-Stark trap or the use of molecular sieves, can significantly improve product formation.

  • Reaction Temperature: The optimal temperature is substrate-dependent. While some Knoevenagel condensations proceed at room temperature, reactions involving less reactive substrates may require heating. However, for phenolic aldehydes, high temperatures can sometimes lead to decarboxylation or other side reactions.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Purity of Reactants: Ensure the this compound and the active methylene compound are pure. Impurities can interfere with the reaction and lead to the formation of byproducts.

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common issue. With this compound, potential side reactions include self-condensation of the aldehyde (though less likely without alpha-hydrogens), Michael addition of the active methylene compound to the product, and undesired reactions involving the phenolic hydroxyl groups.

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of the aldehyde may sometimes be beneficial, but this needs to be optimized for each specific reaction.

  • Choice of Base: Strong bases can promote side reactions. Using a milder base, such as L-proline or an ammonium (B1175870) salt like ammonium bicarbonate, can help minimize the formation of undesired products.[1][3]

  • Temperature and Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts from subsequent reactions. Lowering the reaction temperature may also help.

  • Inert Atmosphere: The phenolic hydroxyl groups in this compound can be susceptible to oxidation, especially at elevated temperatures and in the presence of a base. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation involves a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] The reaction is typically catalyzed by a weak base.

Q2: Which active methylene compounds are suitable for reaction with this compound?

A2: A variety of active methylene compounds can be used, including malonic acid, diethyl malonate, ethyl cyanoacetate, and 2,4-thiazolidinedione (B21345).[4][5] The choice of the active methylene compound will determine the structure of the final product.

Q3: How does the Doebner modification apply to reactions with this compound?

A3: The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and a carboxylic acid (like malonic acid) as the active methylene compound.[4] This modification often leads to decarboxylation of the initial product to form an α,β-unsaturated carboxylic acid. For this compound, reacting it with malonic acid in pyridine would be expected to yield 3,5-dihydroxycinnamic acid.[6]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted Knoevenagel-Doebner condensations have been shown to be efficient for the synthesis of phenolic acids from p-hydroxybenzaldehydes, often leading to shorter reaction times and improved yields.[7] This technique could potentially be applied to the reaction with this compound.

Q5: What are some "green" or more environmentally friendly approaches to this reaction?

A5: Greener alternatives to traditional Knoevenagel condensation conditions include the use of water as a solvent, solvent-free reactions, and the use of recyclable catalysts.[3] For instance, L-proline in ethanol is considered a more sustainable catalytic system.[1]

Data Presentation

The following tables summarize reaction conditions for the Knoevenagel condensation of phenolic aldehydes with various active methylene compounds, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Knoevenagel-Doebner Condensation of p-Hydroxybenzaldehydes with Malonic Acid

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DihydroxybenzaldehydeL-prolineEthanol401660[1]
SyringaldehydePiperidinePyridineReflux--[7]
VanillinL-prolineEthanol401668 (diacid)[1]
SyringaldehydeAmmonium BicarbonateSolvent-free902~100 (conversion)[3]

Table 2: Knoevenagel Condensation of Aldehydes with other Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
4-Hydroxybenzaldehyde2,4-ThiazolidinedionePiperidineEthanolReflux-[5]
BenzaldehydeEthyl CyanoacetateDABCOAqueous Ethanol-84-91[8]
Aromatic Aldehydes2,4-ThiazolidinedioneBaker's Yeast---[9]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dihydroxycinnamic Acid (Doebner Modification)

  • To a solution of this compound (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: L-Proline Catalyzed Synthesis of 3,5-Dihydroxycinnamic Acid Diacid

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (to a concentration of ~0.5 M).

  • Add malonic acid (3.0 eq) and L-proline (1.1 eq).

  • Stir the reaction mixture at 40 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the diacid product.

Protocol 3: Synthesis of 5-(3,5-Dihydroxybenzylidene)thiazolidine-2,4-dione

  • To a solution of this compound (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 3,5-Dihydroxy- benzaldehyde, Active Methylene Compound, and Solvent B Add Catalyst (e.g., Piperidine, Proline) A->B 1. C Heat to Optimal Temperature (e.g., 40-90°C) B->C 2. D Monitor by TLC C->D 3. Monitor E Quench Reaction (e.g., Acidification) D->E 4. Upon Completion F Isolate Crude Product (Filtration/Evaporation) E->F 5. G Purify Product (Recrystallization/ Chromatography) F->G 6.

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Yield Start Low Reaction Yield Catalyst Suboptimal Catalyst? Start->Catalyst Solvent Inappropriate Solvent? Start->Solvent Equilibrium Unfavorable Equilibrium? Start->Equilibrium Temperature Incorrect Temperature? Start->Temperature Catalyst->Solvent No Sol_Catalyst Screen Catalysts (Piperidine, Proline, etc.) Optimize Concentration Catalyst->Sol_Catalyst Yes Solvent->Equilibrium No Sol_Solvent Test Different Solvents (Ethanol, Water, Aprotic) Consider Solvent-Free Solvent->Sol_Solvent Yes Equilibrium->Temperature No Sol_Equilibrium Remove Water (Dean-Stark, Mol. Sieves) Equilibrium->Sol_Equilibrium Yes Sol_Temperature Optimize Temperature (Start low, increase gradually) Temperature->Sol_Temperature Yes

Caption: Troubleshooting decision tree for low reaction yield.

Signaling_Pathway cluster_reactants Reactants Aldehyde 3,5-Dihydroxy- benzaldehyde Intermediate2 Aldol Adduct Aldehyde->Intermediate2 Methylene Active Methylene Compound Intermediate1 Carbanion/ Enolate Methylene->Intermediate1 + Catalyst Catalyst Base Catalyst Catalyst->Methylene Intermediate1->Intermediate2 Nucleophilic Attack Product α,β-Unsaturated Product Intermediate2->Product - H₂O Water H₂O Intermediate2->Water

Caption: Simplified reaction pathway for Knoevenagel condensation.

References

Preventing oxidation of 3,5-Dihydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dihydroxybenzaldehyde to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound is oxidation. The two hydroxyl (-OH) groups on the benzene (B151609) ring make the molecule highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the material.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are even more prone to oxidation than the solid material. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C or -80°C) to slow down the degradation process.[1] Aliquoting the stock solution into smaller, single-use vials can also help to minimize exposure to air and prevent contamination of the entire stock.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can help to inhibit the oxidation of this compound. Common choices for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The effectiveness of a particular antioxidant will depend on the specific storage conditions and the solvent used. It is advisable to conduct a small-scale stability study to determine the most suitable antioxidant and its optimal concentration for your application.

Q5: What are the visible signs of this compound degradation?

A5: A noticeable change in color, typically to a yellow, brown, or pinkish hue, is a common visual indicator of oxidation. The pure compound is typically a white to off-white or pale tan powder.[2] Any significant deviation from this appearance may suggest degradation. For solutions, the development of color or the formation of a precipitate can also indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of solid this compound (yellowing or browning) Oxidation due to exposure to air and/or light.- Store the compound in a tightly sealed, opaque container. - For long-term storage, flush the container with an inert gas (argon or nitrogen). - Store in a cool, dark place.
Development of color in a this compound solution Oxidation of the compound in the solvent.- Prepare solutions fresh before use. - If storage is necessary, store under an inert atmosphere at -20°C or below. - Consider adding a suitable antioxidant (e.g., BHT, BHA) to the solvent.
Inconsistent experimental results using the same batch of this compound Degradation of the compound after the container was opened.- Aliquot the solid compound into smaller, single-use vials upon receipt to minimize repeated exposure of the entire batch to the atmosphere. - Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC) before use.
Precipitate formation in a stored solution Formation of insoluble oxidation products or polymerization.- The solution should be discarded as the concentration of the active compound is no longer accurate. - Prepare fresh solutions for future experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and detecting the presence of degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

2. Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • A gradient elution is often employed to achieve good separation of the main compound from its potential impurities. An example gradient could be starting with a low percentage of the organic solvent and gradually increasing it over the course of the run.

3. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample (e.g., 1 mg).

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Analysis:

  • Set the injection volume (e.g., 10 µL).

  • Set the UV detection wavelength. Based on its structure, wavelengths around 280 nm and 310 nm should be monitored.

  • Run the HPLC analysis and record the chromatogram.

5. Data Analysis:

  • The purity of the this compound can be calculated based on the peak area of the main peak relative to the total peak area of all components in the chromatogram.

  • The appearance of new peaks in aged samples compared to a fresh sample can indicate the presence of degradation products.

Protocol 2: Accelerated Stability Study of this compound

This protocol describes a forced degradation study to rapidly assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare several samples of solid this compound in clear and amber vials.

  • Prepare solutions of this compound in a relevant solvent (e.g., ethanol (B145695) or DMSO) at a known concentration.

  • For testing the effect of antioxidants, prepare additional solutions containing different antioxidants (e.g., BHT, BHA, α-tocopherol) at various concentrations (e.g., 0.01%, 0.1% w/v).

2. Stress Conditions:

  • Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber or oven.

  • Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.

  • Oxidative Stress: For solutions, bubble air or oxygen through the solution for a defined period. Alternatively, add a small amount of an oxidizing agent like hydrogen peroxide.

  • Humidity Stress: Place solid samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH, 90% RH).

3. Time Points:

  • Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks) for analysis.

4. Analysis:

  • Analyze the samples at each time point using the HPLC method described in Protocol 1 to determine the remaining concentration of this compound and the formation of degradation products.

  • Visual inspection for color change should also be recorded.

5. Data Interpretation:

  • Plot the concentration of this compound as a function of time for each stress condition.

  • Calculate the degradation rate constant (k) for each condition to quantify the stability.

  • Compare the stability of samples with and without antioxidants to evaluate their effectiveness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereLight ConditionContainer
SolidRoom Temperature (short-term)AirDarkTightly sealed, opaque
Solid2-8°C (long-term)Inert Gas (Argon/Nitrogen)DarkTightly sealed, opaque
Solution-20°C to -80°CInert Gas (Argon/Nitrogen)DarkTightly sealed, opaque vial

Table 2: Troubleshooting Common Issues with this compound Storage

ObservationPotential ProblemRecommended Action
White/off-white powder turns yellow/brownOxidationDiscard if purity is critical. For less sensitive applications, re-analyze purity before use. Improve storage conditions for remaining material.
Clear solution develops a yellow tintOxidationPrepare fresh solution. If storing, use inert gas and low temperature. Consider adding an antioxidant.
Inconsistent results from the same stock bottleDegradation upon repeated exposure to airAliquot material into smaller, single-use containers upon receipt.

Visualizations

Oxidation_Pathway DHB This compound Oxidation Oxidation (O2, Light, Heat) DHB->Oxidation exposed to Intermediate Phenoxy Radical/ Quinone-like Intermediates Oxidation->Intermediate leads to Products Colored Degradation Products (e.g., Benzoic Acid Derivatives, Polymeric materials) Intermediate->Products further react to form

Caption: Simplified proposed oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Solid Solid 3,5-DHB Thermal Thermal Solid->Thermal Photo Photolytic Solid->Photo Humidity Humidity Solid->Humidity Solution 3,5-DHB Solution Solution->Thermal Solution->Photo Oxidative Oxidative Solution->Oxidative Solution_Anti 3,5-DHB Solution + Antioxidant Solution_Anti->Thermal Solution_Anti->Photo Solution_Anti->Oxidative HPLC HPLC-UV Analysis Thermal->HPLC Visual Visual Inspection Thermal->Visual Photo->HPLC Photo->Visual Oxidative->HPLC Oxidative->Visual Humidity->HPLC Humidity->Visual Degradation Degradation Kinetics HPLC->Degradation Antioxidant_Eff Antioxidant Efficacy HPLC->Antioxidant_Eff

Caption: Experimental workflow for an accelerated stability study.

References

Troubleshooting guide for 3,5-Dihydroxybenzaldehyde solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions regarding the solubility of 3,5-Dihydroxybenzaldehyde for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a polar compound. It is soluble in polar organic solvents such as ethanol, diethyl ether, and Dimethyl Sulfoxide (DMSO).[1][2] For aqueous solutions, its solubility is limited but can be influenced by pH.

Q2: I am having trouble dissolving this compound in my chosen solvent. What steps can I take?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can help increase the rate of dissolution and the solubility of the compound. For many organic compounds, solubility increases with temperature.[3]

  • Use Sonication: An ultrasonic bath can be used to break up solid particles and enhance dissolution.[2]

  • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous (dry) solvent if specified. The presence of water or other impurities in organic solvents can significantly affect solubility. Hygroscopic solvents like DMSO should be newly opened for best results.[2]

  • Check Compound Purity: Impurities in the this compound powder can impact its solubility characteristics. Ensure you are using a high-purity grade (e.g., >95%) for your experiments.[4][5]

  • Adjust pH (for aqueous solutions): The two hydroxyl groups on the benzaldehyde (B42025) ring mean its solubility in water can be pH-dependent. Adjusting the pH may increase solubility, although this can also lead to ionization or degradation of the compound.[6]

Q3: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A3: Cloudiness or precipitation can occur for several reasons:

  • Supersaturation: The solution may have been saturated at a higher temperature and then cooled, causing the compound to precipitate out. Try gently warming the solution to redissolve the compound.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.[7]

  • Chemical Reaction/Degradation: this compound is sensitive to air and strong bases.[1][4][8] Exposure to these can cause degradation, leading to the formation of insoluble by-products. It is recommended to store the compound under an inert gas and in a dry, dark place.[1]

  • Incompatibility with Co-solvents: If you are using a co-solvent system, the compound may be precipitating as the second solvent is added. Ensure the solvents are miscible and that the compound is soluble in the final mixture.

Q4: What is the maximum concentration of this compound I can achieve in DMSO?

A4: A stock solution of 100 mg/mL (724.01 mM) in DMSO can be prepared, though this may require the use of ultrasound to fully dissolve.[2] For in vivo experiments, a common protocol involves first creating a concentrated stock in DMSO (e.g., 50 mg/mL) and then diluting it with a suitable vehicle like a saline solution containing SBE-β-CD.[2]

Data Presentation: Solubility Summary

The following table summarizes the solubility characteristics of this compound in various solvents.

SolventTypeSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble≥ 100 mg/mLMay require sonication. Use of newly opened, hygroscopic DMSO is recommended.[2]
Ethanol Polar ProticSolubleNot specified[1]
Diethyl Ether Polar AproticSolubleNot specified[1]
Water Polar ProticSlightly Soluble~7.4 g/L (estimated)Solubility is pH-dependent and may be increased with temperature.[3][6][9]
10% DMSO + 90% (20% SBE-β-CD in Saline) Aqueous Co-solventSoluble≥ 5 mg/mLA common vehicle for in vivo studies.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vial with a screw cap

  • Pipettors

  • Ultrasonic bath

Methodology:

  • Weigh out the desired amount of this compound powder using an analytical balance and place it into a clean, dry vial. For example, to make 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.

  • Tightly seal the vial to prevent moisture absorption by the DMSO.

  • Vortex the mixture for 30-60 seconds.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath. Sonicate for 5-10 minutes, or until the solution becomes clear.[2]

  • Visually inspect the solution to ensure no solid particles remain.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under nitrogen.[2]

Protocol 2: Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvent (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe with a solvent-compatible 0.22 µm filter

  • Pre-weighed evaporation dish

  • Drying oven and desiccator

  • Analytical balance

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid should be visible.

    • Seal the vial tightly and place it in a constant temperature shaker (e.g., set to 25°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[7]

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe fitted with a 0.22 µm filter. This removes any undissolved microparticles.

    • Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of this compound (153-158°C), for instance, at 60-70°C.[7]

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final constant mass.

    • Determine the solubility by dividing the mass of the dissolved solid by the volume of the solvent used (e.g., in mg/mL or g/L).

Visual Troubleshooting Guide

G start Solubility Issue: This compound does not dissolve check_solvent Is the solvent appropriate? (e.g., DMSO, Ethanol) start->check_solvent select_solvent Select a recommended polar solvent (e.g., DMSO) check_solvent->select_solvent No check_conditions Are dissolution aids being used? check_solvent->check_conditions Yes select_solvent->check_conditions apply_aids Apply gentle heat and/or sonication check_conditions->apply_aids No check_purity Is the compound & solvent of high purity? check_conditions->check_purity Yes apply_aids->check_purity success Solution is clear: Solubility achieved apply_aids->success use_high_purity Use high-purity compound and anhydrous/fresh solvent check_purity->use_high_purity No reassess Re-evaluate experiment: Consider pH adjustment (aqueous) or a co-solvent system check_purity->reassess Yes use_high_purity->reassess reassess->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Scalable Synthesis and Purification of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 3,5-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most prevalent scalable synthesis routes for this compound include the Vilsmeier-Haack formylation of resorcinol (B1680541), the oxidation of 3,5-dihydroxybenzyl alcohol, and the reduction of 3,5-dihydroxybenzoic acid. The choice of method often depends on the starting material availability, required purity, and scale of the reaction.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. For instance, the oxidation of 3,5-dihydroxybenzyl alcohol using Jones reagent can achieve yields of up to 80%.[1] The reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol, a precursor, can reach yields as high as 95%.[2]

Q3: What are the key challenges in purifying this compound?

A3: As a phenolic aldehyde, this compound can be prone to oxidation. During recrystallization, a common issue is "oiling out," where the compound separates as a liquid instead of forming crystals. In column chromatography, strong adsorption to silica (B1680970) gel can lead to streaking and poor recovery.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: While specific solvent systems for this compound are not extensively reported, general principles for polar phenolic compounds suggest that water, or mixtures such as ethanol/water or ethyl acetate (B1210297)/hexane, could be effective.[3][4] For the related 2,5-dihydroxybenzaldehyde, toluene (B28343) has been used successfully.[4]

Q5: How can the purity of this compound be assessed?

A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid (such as phosphoric or formic acid) is suitable for analysis.[5] Purity can also be assessed by melting point determination and spectroscopic methods like NMR.

Synthesis Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no product formation in Vilsmeier-Haack reaction Incomplete formation of the Vilsmeier reagent.Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use freshly distilled DMF and POCl₃.
Low reactivity of the aromatic substrate.The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[6][7] For less reactive substrates, consider increasing the reaction temperature or using a more potent formylating agent.
Formation of multiple products in formylation reactions The hydroxyl groups in resorcinol are ortho-, para-directing, which can lead to the formation of isomeric byproducts.[8]Control the reaction temperature and stoichiometry of the reagents carefully. Purification by column chromatography may be necessary to separate isomers.
Low yield in the oxidation of 3,5-dihydroxybenzyl alcohol Over-oxidation to the carboxylic acid, especially with strong oxidizing agents like Jones reagent.[9][10][11]Carefully control the addition of the oxidizing agent and maintain a low reaction temperature (e.g., 0 °C).[1] Monitor the reaction closely using TLC.
Incomplete reaction.Ensure a sufficient amount of the oxidizing agent is used and allow for adequate reaction time.
Incomplete reduction of 3,5-dihydroxybenzoic acid Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., sodium borohydride).[2]
Deactivation of the reducing agent.Ensure anhydrous conditions if using moisture-sensitive reducing agents.

Purification Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The compound is significantly impure.Attempt a preliminary purification by column chromatography before recrystallization.
Cooling the solution too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery after recrystallization Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent required to dissolve the solid. Concentrate the mother liquor and attempt a second crystallization.[4]
The crystals were washed with a solvent that was not cold enough.Use ice-cold solvent to wash the crystals.[4]
Streaking or tailing of the compound on a silica gel column Strong interaction between the phenolic hydroxyl groups and the acidic silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like methanol (B129727) or triethylamine (B128534) to the eluent.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column.
Colored impurities in the final product Presence of oxidized byproducts.Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[4] Be aware that this may reduce the overall yield.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and its Precursors

Method Starting Material Reagents Typical Yield Key Considerations
Vilsmeier-Haack ReactionResorcinolDMF, POCl₃65-75% (for 2,4-dihydroxybenzaldehyde)[12]Requires anhydrous conditions. Good for electron-rich aromatics.[6]
Jones Oxidation3,5-Dihydroxybenzyl alcoholCrO₃, H₂SO₄, Acetone80%[1]Risk of over-oxidation to carboxylic acid.[9][10][11] Requires careful temperature control.
Reduction of Carboxylic Acid (to alcohol precursor)3,5-Dihydroxybenzoic acidNaBH₄, I₂ or NaBH₄, Trimethyl borate, Dimethyl sulfate83-95%[2][13]A two-step process to the aldehyde (reduction then oxidation). Milder conditions compared to direct reduction of the acid to the aldehyde.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol via Reduction of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a patented procedure for the synthesis of the precursor to this compound.[2]

  • In a 1L four-necked flask equipped with a reflux condenser, thermometer, and constant pressure funnel, add 500 mL of tetrahydrofuran (B95107) (THF) and 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid.

  • Add 0.52 g (0.017 mol) of methanol and stir vigorously while heating the mixture to a gentle reflux.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride (B1222165) in portions, maintaining a gentle reflux.

  • Continue to reflux the reaction mixture for 6 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

  • Stir for 10 minutes and then separate the layers.

  • Extract the aqueous layer with 200 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot water to yield 3,5-dihydroxybenzyl alcohol. Expected yield: ~95%.

Protocol 2: Synthesis of this compound via Jones Oxidation of 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a reported synthesis with specified reagents and conditions.[1]

  • Prepare the Jones reagent by dissolving 770 g of chromium trioxide in a solution of 1.5 kg of concentrated sulfuric acid.

  • In a separate vessel, dissolve 770 g of 3,5-dihydroxybenzyl alcohol in 1 kg of tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent to the solution of 3,5-dihydroxybenzyl alcohol over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (approx. 3 kg) at 0 °C until gas evolution ceases.

  • Add 2 kg of ethyl acetate and stir for 30 minutes.

  • Filter the mixture and collect the filtrate.

  • Extract the filtrate three times with 1 kg of deionized water for each extraction.

  • Extract the combined aqueous phases once more with 2 kg of ethyl acetate.

  • Combine all organic phases and remove the solvent under reduced pressure at 45 °C to obtain the crude brown solid product. Expected yield: ~80%.

Protocol 3: Purification of this compound by Column Chromatography

This is a general protocol for the purification of phenolic aldehydes and should be optimized for this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, and so on) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials r1 Resorcinol start->r1 r2 3,5-Dihydroxybenzoic Acid start->r2 p1 Vilsmeier-Haack Formylation r1->p1 p2 Reduction to Alcohol r2->p2 product Crude This compound p1->product p3 Jones Oxidation p2->p3 p3->product

Caption: A flowchart illustrating two common synthetic pathways to this compound.

Purification_Workflow crude Crude this compound choice Purification Method? crude->choice recryst Recrystallization choice->recryst High Purity Crude col_chrom Column Chromatography choice->col_chrom Complex Mixture dissolve Dissolve in minimal hot solvent recryst->dissolve pack_col Pack Silica Gel Column col_chrom->pack_col cool Slow Cooling dissolve->cool filter_wash Filter and Wash with cold solvent cool->filter_wash pure Pure this compound filter_wash->pure load_sample Load Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions collect_fractions->pure

Caption: A decision-based workflow for the purification of this compound.

Troubleshooting_Tree start Low Yield in Synthesis q1 Which reaction? start->q1 vh Vilsmeier-Haack q1->vh Formylation ox Oxidation q1->ox Oxidation red Reduction q1->red Reduction q2_vh Anhydrous conditions? vh->q2_vh q2_ox Reaction temp? ox->q2_ox q2_red Sufficient reducing agent? red->q2_red s1_vh_yes Check reagent purity/ Increase temperature q2_vh->s1_vh_yes Yes s1_vh_no Use anhydrous solvents & reagents q2_vh->s1_vh_no No s2_ox_high Maintain low temp (0°C) to prevent over-oxidation q2_ox->s2_ox_high Too High s2_ox_ok Check stoichiometry of oxidizing agent q2_ox->s2_ox_ok Controlled s2_red_yes Check for reagent deactivation (moisture) q2_red->s2_red_yes Yes s2_red_no Increase molar excess of reducing agent q2_red->s2_red_no No

References

Managing air and moisture sensitivity of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and moisture sensitivity of 3,5-Dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air and moisture?

A: this compound is a dihydroxy benzaldehyde (B42025) derivative used as a building block in the synthesis of more complex molecules, such as the bronchodilator Terbutaline.[1] Its air and moisture sensitivity stems from the presence of two hydroxyl (-OH) groups and an aldehyde (-CHO) group on the aromatic ring. The phenolic hydroxyl groups are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of colored impurities. The aldehyde group can also be oxidized to a carboxylic acid. Furthermore, the compound is hygroscopic and can absorb moisture from the atmosphere, which can affect its reactivity and stability.

Q2: How should I properly store solid this compound?

A: To ensure its stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is recommended to store it in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the recommended storage conditions for solutions of this compound?

A: Solutions of this compound are also sensitive to degradation. It is recommended to prepare solutions fresh for use. If storage is necessary, solutions should be stored under a nitrogen atmosphere at low temperatures.[2] Specific recommendations are to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Repeated freeze-thaw cycles should be avoided.

Q4: What are the visible signs of degradation of this compound?

A: A key visual indicator of degradation is a change in color. Pure this compound is typically a white to off-white or pale tan powder.[3][4] Upon exposure to air and moisture, it can darken and turn yellow, brown, or even pinkish. The presence of colored impurities can indicate oxidation of the phenolic groups.

Q5: What are the likely degradation products of this compound?

A: Upon exposure to air and moisture, this compound can undergo oxidation. The primary degradation products are likely to be 3,5-dihydroxybenzoic acid, formed by the oxidation of the aldehyde group, and various colored polymeric materials resulting from the oxidation of the phenolic hydroxyl groups. In the presence of strong oxidizing agents or under specific conditions, ring-opening reactions could also occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of Solid (Yellowing/Browning) Exposure to air (oxygen) and/or light.Discard the discolored reagent as it may contain impurities that can affect your reaction. For future prevention, ensure the compound is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial in a cool, dark place.
Poor Solubility in Organic Solvents The compound may have absorbed moisture, or it may have started to polymerize.Before use, dry the compound under vacuum. If solubility issues persist, the reagent may be degraded and should be discarded.
Inconsistent Reaction Yields or Unexpected Byproducts Use of partially degraded this compound. Impurities from degradation can interfere with the desired reaction pathway.Use a fresh bottle of the reagent or purify the existing stock by recrystallization (if a suitable solvent system is known and the impurities are not polymeric). Always handle the reagent under an inert atmosphere during weighing and addition to the reaction.
Reaction Fails to Initiate The aldehyde or hydroxyl groups may have reacted with atmospheric moisture or oxygen, rendering the starting material inactive for the desired transformation.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration Reference
Solid4°CNitrogenLong-term[2]
Solution-20°CNitrogen1 month[2]
Solution-80°CNitrogen6 months[2]

Experimental Protocols

Protocol 1: General Procedure for Handling Solid this compound using a Glovebox

This protocol outlines the steps for safely weighing and dispensing air-sensitive this compound inside a glovebox to prepare for a reaction.

Materials:

  • Vial of this compound

  • Spatula

  • Weighing paper or boat

  • Reaction flask with a septum or stopcock

  • Analytical balance (inside the glovebox)

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: Ensure the glovebox has a low oxygen (<10 ppm) and moisture (<10 ppm) atmosphere. Place the sealed vial of this compound, a clean spatula, weighing paper, and the reaction flask into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the inert glovebox atmosphere for at least three cycles to remove air and moisture from the surface of the items.

  • Transfer to Glovebox: Once the purge cycles are complete, transfer the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the items to equilibrate to the glovebox atmosphere for a few minutes.

  • Weighing: Carefully open the vial of this compound. Using the spatula, weigh the desired amount of the solid onto the weighing paper on the analytical balance.

  • Transfer to Reaction Flask: Transfer the weighed solid into the reaction flask.

  • Sealing: Securely seal the reaction flask with its septum or stopcock.

  • Cleanup: Tightly close the vial of this compound. Clean any spills inside the glovebox.

  • Removal from Glovebox: The sealed reaction flask can now be removed from the glovebox for the subsequent reaction steps, which should be carried out under an inert atmosphere using standard Schlenk line techniques if necessary.

Visualizations

degradation_pathway A This compound B Oxidation (Air, O2) A->B D Oxidation of Phenolic Groups (Air, O2) A->D C 3,5-Dihydroxybenzoic Acid B->C E Colored Polymeric Byproducts D->E

Caption: Plausible degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling in Glovebox cluster_reaction Reaction Setup prep1 Dry Glassware prep2 Purge with Inert Gas prep1->prep2 handle1 Transfer Reagents to Antechamber prep2->handle1 handle2 Purge Antechamber handle1->handle2 handle3 Weigh this compound handle2->handle3 handle4 Add to Reaction Flask handle3->handle4 react1 Add Anhydrous Solvent handle4->react1 react2 Add Other Reagents via Syringe react1->react2 react3 Stir under Inert Atmosphere react2->react3

Caption: General workflow for handling this compound.

troubleshooting_workflow start Reaction Issue Encountered q1 Is the solid this compound discolored (not white/off-white)? start->q1 a1_yes Discard and use fresh reagent. Improve storage conditions. q1->a1_yes Yes q2 Was the reaction performed under a strictly inert atmosphere? q1->q2 No a2_no Repeat with proper inert atmosphere techniques. q2->a2_no No q3 Were anhydrous solvents used? q2->q3 Yes a3_no Use freshly dried solvents. q3->a3_no No end Re-evaluate reaction parameters (stoichiometry, temperature, etc.) q3->end Yes

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Characterization of Impurities in 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in commercial 3,5-Dihydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to aid in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Common impurities can originate from the synthesis process or degradation. These may include:

  • Starting Materials: Unreacted precursors such as 3,5-dihydroxybenzoic acid or 3,5-dihydroxybenzyl alcohol.

  • Synthesis Byproducts: Isomeric analogs like 2,4-dihydroxybenzaldehyde (B120756) and 2,6-dihydroxybenzaldehyde, which can arise from non-selective formylation reactions.

  • Degradation Products: 3,5-Dihydroxybenzoic acid can be formed through oxidation of the aldehyde group.

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: Why am I observing peak tailing for this compound in my HPLC analysis?

A2: Peak tailing for phenolic compounds like this compound is often due to interactions between the hydroxyl groups of the analyte and active sites (silanols) on the silica-based stationary phase of the HPLC column. Lowering the mobile phase pH with an acid modifier like formic acid or phosphoric acid can help suppress the ionization of the silanol (B1196071) groups and reduce these secondary interactions, resulting in more symmetrical peaks.

Q3: My baseline is noisy and shows ghost peaks during a gradient HPLC run. What could be the cause?

A3: Ghost peaks in gradient HPLC are often caused by contaminants in the mobile phase or the HPLC system itself. Ensure you are using high-purity solvents and that your mobile phase reservoirs are clean. Contaminants can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the solvent strength increases, appearing as broad or irregular peaks. Running a blank gradient (without injecting a sample) can help diagnose if the issue is with the system or solvents.

Q4: Can I analyze this compound and its impurities by GC-MS without derivatization?

A4: Direct analysis of phenolic aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation in the injector port. Derivatization of the hydroxyl groups, for instance, through silylation, is highly recommended to increase the volatility and thermal stability of the analytes, leading to better peak shapes and more reliable quantification.

Troubleshooting Guides

HPLC Analysis: Peak Splitting

Issue: A single peak for this compound appears as a split or shoulder peak.

dot

start Peak Splitting Observed check_coelution Inject a lower concentration of the standard. start->check_coelution is_two_peaks Do two distinct peaks appear? check_coelution->is_two_peaks yes_coelution Indicates co-eluting impurity. Optimize separation (e.g., modify gradient, change column chemistry). is_two_peaks->yes_coelution Yes no_coelution Peak splitting is likely due to other factors. is_two_peaks->no_coelution No check_column Check for column issues: - Column void/channeling - Contamination at column inlet no_coelution->check_column check_solvent Is the sample solvent stronger than the mobile phase? no_coelution->check_solvent solution_column Reverse flush the column. If unresolved, replace the column. check_column->solution_column solution_solvent Dissolve the sample in the initial mobile phase. check_solvent->solution_solvent

Caption: Troubleshooting workflow for peak splitting in HPLC.

GC-MS Analysis: Low Signal Intensity

Issue: The signal intensity for this compound and its impurities is unexpectedly low.

dot

start Low Signal Intensity check_derivatization Verify derivatization efficiency. Analyze a derivatized standard. start->check_derivatization is_derivatization_ok Is derivatization complete? check_derivatization->is_derivatization_ok yes_derivatization Derivatization is successful. is_derivatization_ok->yes_derivatization Yes no_derivatization Optimize derivatization: - Check reagent quality - Adjust reaction time/temperature is_derivatization_ok->no_derivatization No check_injection Check for inlet discrimination or degradation. yes_derivatization->check_injection check_ms Verify MS tune and detector function. yes_derivatization->check_ms solution_injection Optimize injector temperature. Use a deactivated liner. check_injection->solution_injection solution_ms Perform MS tuning and maintenance. check_ms->solution_ms

Caption: Troubleshooting low signal intensity in GC-MS.

Data Presentation

The following table summarizes a typical impurity profile for commercial this compound based on common synthesis routes and potential degradation pathways. The concentration ranges are illustrative and may vary between batches and suppliers.

Impurity NameStructurePotential SourceTypical Concentration Range (%)
3,5-Dihydroxybenzoic acidHO(C₆H₃)(COOH)OHOxidation of Aldehyde0.1 - 0.5
3,5-Dihydroxybenzyl alcoholHO(C₆H₃)(CH₂OH)OHIncomplete Oxidation of Alcohol0.1 - 0.3
2,4-DihydroxybenzaldehydeHO(C₆H₃)(CHO)OHIsomeric Byproduct< 0.2
2,6-DihydroxybenzaldehydeHO(C₆H₃)(CHO)OHIsomeric Byproduct< 0.2
PhenolC₆H₅OHStarting Material Impurity< 0.1

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Impurities

This method is suitable for the separation and quantification of polar impurities in this compound.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

dot

sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation C18 Reverse-Phase Separation (Gradient Elution) hplc_injection->separation detection UV Detection (280 nm) separation->detection data_analysis Data Analysis (Quantification of Impurities) detection->data_analysis

Caption: Experimental workflow for HPLC-UV analysis.

Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 5 mg of the this compound sample into a vial.

    • Add 500 µL of pyridine (B92270) and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL (split or splitless injection can be optimized).

dot

sample_prep Sample Weighing derivatization Silylation with BSTFA (70°C, 30 min) sample_prep->derivatization gc_injection GC Injection (1 µL) derivatization->gc_injection separation GC Separation (5% Phenyl-methylpolysiloxane column) gc_injection->separation ms_detection MS Detection (EI, Scan Mode) separation->ms_detection data_analysis Data Analysis (Impurity Identification) ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis with derivatization.

Protocol 3: ¹H-NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities and for confirming the identity of the main component.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆.

  • Experiment: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis:

    • The aldehyde proton of this compound will appear as a singlet at approximately 9.8 ppm.

    • The aromatic protons will appear as a doublet and a triplet in the region of 6.5-7.0 ppm.

    • The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration-dependent.

    • Signals from impurities can be identified and, with the aid of 2D-NMR techniques (e.g., COSY, HSQC, HMBC), their structures can be elucidated.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3,5-Dihydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship

The antioxidant activity of dihydroxybenzaldehyde isomers is intrinsically linked to their chemical structure.[1] The capacity to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism.[1] Studies have indicated that isomers with electron-donating hydroxyl groups tend to exhibit significant antioxidant activity.[1] The relative positions of these groups on the aromatic ring affect the stability of the resulting phenoxyl radical, thereby influencing the compound's overall antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available data on the antioxidant activity of 3,5-dihydroxybenzaldehyde and its isomers. It is important to note that the data is compiled from various sources and a direct comparison of absolute values may not be entirely accurate due to differing experimental conditions.

CompoundIsomerAntioxidant Activity DataAssaySource
This compound3,5-DHBData not available--
2,3-Dihydroxybenzaldehyde2,3-DHBAntioxidant properties have been noted.-
2,4-Dihydroxybenzaldehyde2,4-DHBShown to reduce reactive oxygen species.Cellular Assay[2]
2,5-Dihydroxybenzaldehyde2,5-DHB0.85 ± 0.04 (Trolox Equivalents)DPPH[1]
3,4-Dihydroxybenzaldehyde (B13553)3,4-DHBExhibits high antioxidant activity.DPPH, ABTS[3]
2,6-Dihydroxybenzaldehyde2,6-DHBData not available--

Note: A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE) represent the concentration of a Trolox solution with the same antioxidant capacity.

Experimental Protocols

Detailed methodologies for the most commonly cited antioxidant assays are provided below to facilitate further investigation and comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.[1]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).[1]

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance in the presence of the test sample.[1]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[1]

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•⁺ is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[1]

  • Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the diluted ABTS•⁺ solution.[1]

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[1]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[1]

  • Calculation and IC50/TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_isomers Dihydroxybenzaldehyde Isomers cluster_assays Antioxidant Assays cluster_results Comparative Results 3,5-DHB This compound DPPH DPPH Radical Scavenging 3,5-DHB->DPPH ABTS ABTS Radical Cation Decolorization 3,5-DHB->ABTS Other Other Assays (e.g., FRAP, Cellular) 3,5-DHB->Other 2,3-DHB 2,3-Dihydroxybenzaldehyde 2,3-DHB->DPPH 2,3-DHB->ABTS 2,3-DHB->Other 2,4-DHB 2,4-Dihydroxybenzaldehyde 2,4-DHB->DPPH 2,4-DHB->ABTS 2,4-DHB->Other 2,5-DHB 2,5-Dihydroxybenzaldehyde 2,5-DHB->DPPH 2,5-DHB->ABTS 2,5-DHB->Other 3,4-DHB 3,4-Dihydroxybenzaldehyde 3,4-DHB->DPPH 3,4-DHB->ABTS 3,4-DHB->Other 2,6-DHB 2,6-Dihydroxybenzaldehyde 2,6-DHB->DPPH 2,6-DHB->ABTS 2,6-DHB->Other IC50 IC50 Values DPPH->IC50 TEAC TEAC Values DPPH->TEAC ABTS->IC50 ABTS->TEAC Other->IC50 Other->TEAC SAR Structure-Activity Relationship IC50->SAR TEAC->SAR

Caption: Workflow for comparative antioxidant activity assessment.

G Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 activates DHB_Isomers Dihydroxybenzaldehyde Isomers DHB_Isomers->Oxidative_Stress scavenge DHB_Isomers->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Potential Nrf2-ARE signaling pathway modulation.

Conclusion

Based on the available literature, dihydroxybenzaldehyde isomers, particularly those with ortho- or para-positioned hydroxyl groups like 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, are promising antioxidant agents. However, there is a clear need for a comprehensive comparative study that evaluates all isomers under standardized assay conditions. Such research would provide definitive data on their relative antioxidant potencies and further elucidate the structure-activity relationships, guiding future research and development in the fields of pharmacology and medicinal chemistry.

References

A Comparative Analysis of 3,5-Dihydroxybenzaldehyde and 3,4-Dihydroxybenzaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two closely related phenolic compounds: 3,5-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde (B13553) (also known as protocatechualdehyde). While direct comparative studies evaluating both molecules under identical experimental conditions are limited, this document synthesizes available data from various biological assays to offer insights into their respective profiles. The structural difference, the positioning of the hydroxyl groups on the benzene (B151609) ring, is a key determinant of their biological efficacy.

At a Glance: Key Biological Activities

Biological ActivityThis compound3,4-Dihydroxybenzaldehyde
Antioxidant Activity Possesses antioxidant properties, though quantitative data for direct comparison is limited.Demonstrates significant antioxidant and radical scavenging activities.
Anti-inflammatory Activity Limited specific data available.Exhibits potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
Anticancer Activity Limited specific data available.Shows cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Derivatives show tyrosinase inhibitory activity.Acts as an inhibitor of various enzymes, including tyrosinase and xanthine (B1682287) oxidase.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and 3,4-dihydroxybenzaldehyde. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Antioxidant Activity
CompoundAssayIC₅₀ ValueReference
3,4-DihydroxybenzaldehydeDPPH Radical ScavengingNot specified, but shown to be effective[1]
3,4-DihydroxybenzaldehydeHydroxyl Radical ScavengingNot specified, but shown to be effective[1]
3,4-DihydroxybenzaldehydeFe²⁺ Chelating ActivityNot specified, but shown to be effective[1]

No direct comparative IC₅₀ values for this compound in these specific antioxidant assays were found in the reviewed literature.

Anticancer Activity
CompoundCell LineAssayIC₅₀ ValueReference
3,4-DihydroxybenzaldehydeHuman Leukemia (HL-60)MTTNot specified, but shows significant cytotoxicity[2]
3,4-DihydroxybenzaldehydeHuman Nasopharynx Carcinoma (KB)MTTNot specified[2]
3,4-DihydroxybenzaldehydeHuman Hepatoblastoma (HepG2)MTTNot specified[2]
Enzyme Inhibition
CompoundEnzymeIC₅₀ ValueReference
3,4-Dihydroxybenzaldehyde Derivative (3,4-dihydroxy-5-nitrobenzaldehyde)Xanthine Oxidase3 µM[3]
3,4-Dihydroxybenzaldehyde-O-ethyloximeTyrosinase0.3 ± 0.1 mM[4]

Derivatives of this compound have been shown to inhibit tyrosinase, though specific IC₅₀ values for the parent compound were not found for direct comparison.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of 3,4-Dihydroxybenzaldehyde

3,4-Dihydroxybenzaldehyde has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkB->NFkB Releases nucleus Nucleus p_NFkB->nucleus Translocation inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription compound 3,4-Dihydroxybenzaldehyde compound->IKK Inhibits compound->MAPK_pathway Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by 3,4-dihydroxybenzaldehyde.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of compounds like this compound and 3,4-dihydroxybenzaldehyde using the DPPH radical scavenging assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solutions of 3,5-DHB and 3,4-DHB mixing Mix compound dilutions with DPPH solution compound_prep->mixing dpph_prep Prepare DPPH radical solution (in methanol (B129727)/ethanol) dpph_prep->mixing control_prep Prepare positive control (e.g., Ascorbic Acid) control_prep->mixing incubation Incubate in the dark (e.g., 30 minutes at RT) mixing->incubation measurement Measure absorbance (e.g., at 517 nm) incubation->measurement calculation Calculate % inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Caption: Workflow for DPPH radical scavenging assay.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • This compound and 3,4-Dihydroxybenzaldehyde

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control to separate wells.

  • Add an equal volume of the DPPH solution to each well. A blank well should contain only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60, KB, HepG2)

  • Cell culture medium and supplements

  • This compound and 3,4-Dihydroxybenzaldehyde

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Nitric Oxide (NO) Scavenging Assay in Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound and 3,4-Dihydroxybenzaldehyde

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant from each well.

  • To a new 96-well plate, add an equal volume of the supernatant and Griess Reagent (mix equal volumes of Part A and Part B immediately before use).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • This compound and 3,4-Dihydroxybenzaldehyde

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the L-DOPA substrate solution to each well.

  • Immediately measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals for a set period.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC₅₀ value is determined from the plot of percentage inhibition against the concentration of the inhibitor.

Conclusion

Both this compound and 3,4-dihydroxybenzaldehyde are simple phenolic compounds with demonstrated biological activities. Based on the available literature, 3,4-dihydroxybenzaldehyde has been more extensively studied and has shown significant antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties, with its mechanisms of action being partially elucidated. The ortho-dihydroxy (catechol) structure of 3,4-dihydroxybenzaldehyde is known to be a key feature for its potent radical scavenging and metal-chelating abilities, which likely contributes to its broad biological effects.

While this compound also possesses a dihydroxy-substituted benzene ring, the meta-positioning of the hydroxyl groups may result in different electronic properties and steric hindrance, potentially leading to varied biological activities compared to its 3,4-isomer. Further direct comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two compounds. Researchers are encouraged to use the provided protocols to conduct such comparative analyses to fill the existing knowledge gap.

References

A Comparative Guide to Validated HPLC-UV and Alternative Methods for the Quantification of 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 3,5-Dihydroxybenzaldehyde against alternative analytical techniques. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to select the most suitable method for their specific research needs. Performance data and detailed experimental protocols are provided for each method discussed.

Introduction

This compound is a phenolic aldehyde with various biological activities and serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and precise quantification of this compound is essential for quality control, metabolic studies, and chemical synthesis monitoring. While HPLC-UV is a widely used technique for the analysis of phenolic compounds, other methods can offer advantages in terms of sensitivity, specificity, or throughput. This guide compares a representative reversed-phase HPLC-UV method with two common alternatives: HPLC-UV with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization and a spectrophotometric method for total phenolic content.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of a representative HPLC-UV method for this compound and its alternatives. The data for the HPLC-UV method is based on typical performance for similar phenolic compounds as reported in the literature.[1][2][3][4][5][6]

Table 1: Performance Characteristics of HPLC-UV Method for Phenolic Aldehydes

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)97.1% - 102.2%
Precision (% RSD) - Intra-day< 2.0%
Precision (% RSD) - Inter-day< 4.5%
Limit of Detection (LOD)0.01 - 0.35 µg/mL
Limit of Quantitation (LOQ)0.03 - 1.07 µg/mL

Table 2: Comparative Performance of Alternative Analytical Methods

MethodPrincipleLinearity (r²)Sensitivity (LOD)SpecificityThroughput
HPLC-UV with DNPH Derivatization Derivatization of the aldehyde to a stable hydrazone with strong UV absorbance.> 0.99High (ng/L to low µg/L range)[7]High for aldehydesMedium
Spectrophotometric (Folin-Ciocalteu) Colorimetric assay based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds.> 0.99Moderate (µg/mL range)Low (measures total phenolic content)High

Experimental Protocols

Detailed methodologies for the HPLC-UV method and the alternative techniques are provided below.

Validated HPLC-UV Method for this compound

This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

a. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.

  • Mobile Phase: Gradient elution with (A) 0.1% Phosphoric acid in Water and (B) Acetonitrile (B52724).

    • Gradient Program: Start with 95% A, linearly decrease to 50% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

Alternative Method 1: HPLC-UV with DNPH Derivatization

This method enhances sensitivity and specificity for aldehydes by converting them to 2,4-dinitrophenylhydrazones, which have a high molar absorptivity.

a. Derivatization Procedure:

  • To 1 mL of sample (or standard solution), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and incubate at 60 °C for 30 minutes.

  • Cool the solution to room temperature and, if necessary, neutralize with a suitable base.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm[8]

  • Injection Volume: 20 µL

Alternative Method 2: Spectrophotometric Quantification of Total Phenolic Content

This method provides an estimate of the total phenolic compounds in a sample and is not specific to this compound.

a. Assay Procedure (Folin-Ciocalteu Method):

  • Pipette 100 µL of the sample or standard solution into a test tube.

  • Add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with water).

  • After 5 minutes, add 400 µL of 7.5% (w/v) sodium carbonate solution.

  • Vortex the mixture and incubate in the dark at room temperature for 60 minutes.

  • Measure the absorbance at 765 nm using a spectrophotometer.

  • Quantify the total phenolic content by comparing the absorbance to a calibration curve prepared with a standard such as gallic acid.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis A Weigh Standard B Prepare Stock Solution A->B C Serial Dilutions B->C E Inject into HPLC System C->E Inject Standards D Prepare Sample (e.g., Extraction) D->E Inject Samples F Chromatographic Separation (C18) E->F G UV Detection (280 nm) F->G H Data Acquisition & Processing G->H I I H->I Quantification

Caption: Experimental workflow for the validated HPLC-UV method.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis A Sample/Standard Solution B Add DNPH Reagent A->B C Incubate (60°C, 30 min) B->C D Filter C->D E Inject into HPLC System D->E F Chromatographic Separation E->F G UV Detection (360 nm) F->G H Data Acquisition G->H I I H->I Quantification

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

Spectro_Workflow A Sample/Standard B Add Folin-Ciocalteu Reagent A->B C Add Sodium Carbonate B->C D Incubate in Dark (60 min) C->D E Measure Absorbance (765 nm) D->E F Quantify vs. Standard Curve E->F

Caption: Workflow for the spectrophotometric total phenolic assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dihydroxybenzaldehyde (DHB) isomers is critical in various stages of research and development, particularly in the pharmaceutical industry where these compounds may act as key intermediates or impurities. The selection of a suitable analytical method is paramount for ensuring data integrity and regulatory compliance. This guide provides a comparative analysis of three common analytical techniques for the quantification of dihydroxybenzaldehyde isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Performance of Analytical Methods

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes typical performance characteristics of HPLC-UV, GC-MS, and Capillary Electrophoresis for the analysis of phenolic compounds, providing a baseline for what can be expected for dihydroxybenzaldehyde isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999[1]> 0.995[3]> 0.99
Limit of Detection (LOD) 0.01 - 1.5 µg/mL[1][4]0.01 - 0.03 mg/L[5]0.004 - 1.9 mg/L[6]
Limit of Quantitation (LOQ) 0.03 - 4.5 µg/mL[1][4]54.1 - 76.3 ng/g[7]0.02 - 0.2 mg/ml[8]
Precision (RSD%) < 2%[9]< 15%< 7.2%[10]
Accuracy/Recovery (%) 95.9 - 100.6%[1]91.8 - 122%[7]94 ± 5%[8]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and Capillary Electrophoresis based on methods developed for similar phenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of phenolic compounds due to its robustness and reliability.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11].

  • Mobile Phase : A gradient elution is often employed using a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% phosphoric acid or 2.0% acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B[4][12].

  • Flow Rate : A typical flow rate is around 1.0 mL/min[12].

  • Detection Wavelength : Detection is typically performed at the maximum absorbance wavelength for the dihydroxybenzaldehyde isomers, which is expected to be in the range of 254-325 nm for phenolic compounds[13].

  • Sample Preparation : Samples are dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for complex matrices, but often requires derivatization for polar analytes like dihydroxybenzaldehydes to increase their volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID x 0.25 µm film thickness), is commonly used.

  • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Derivatization : A common derivatization agent for phenolic compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr).

  • Injector and Oven Program : A split/splitless injector is used, typically at a temperature of 250-280°C. The oven temperature program is optimized to ensure the separation of the isomers, for example, starting at a lower temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 250-300°C)[14].

  • MS Conditions : Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and requires minimal sample and solvent consumption, making it a green analytical technique.

  • Instrumentation : A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary : A fused-silica capillary (e.g., 50-75 µm internal diameter, 40-60 cm total length).

  • Background Electrolyte (BGE) : A buffer solution is used to control the pH and conductivity. For phenolic compounds, borate (B1201080) buffers at a slightly alkaline pH (e.g., pH 8-9.5) are often effective[2][8]. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve the separation of isomers.

  • Separation Voltage : A high voltage (e.g., 15-25 kV) is applied across the capillary to drive the separation.

  • Detection : On-column UV detection is the most common method, with the wavelength set to the absorbance maximum of the analytes.

  • Sample Injection : Samples are typically introduced into the capillary by hydrodynamic or electrokinetic injection.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for dihydroxybenzaldehyde isomers.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion define_isomers Define DHB Isomers & Analytes select_methods Select Analytical Methods (HPLC, GC-MS, CE) define_isomers->select_methods define_validation_params Define Validation Parameters (ICH Q2) select_methods->define_validation_params acceptance_criteria Set Acceptance Criteria define_validation_params->acceptance_criteria method_a_validation Validate Method A acceptance_criteria->method_a_validation method_b_validation Validate Method B acceptance_criteria->method_b_validation method_c_validation Validate Method C acceptance_criteria->method_c_validation analyze_samples Analyze Same Set of Samples by All Methods method_a_validation->analyze_samples method_b_validation->analyze_samples method_c_validation->analyze_samples compare_results Statistically Compare Results analyze_samples->compare_results assess_bias Assess Intersystem Bias compare_results->assess_bias document_findings Document Findings in Validation Report assess_bias->document_findings select_optimal_method Select Optimal Method for Intended Use document_findings->select_optimal_method

Caption: Workflow for Cross-Validation of Analytical Methods.

hypothetical_signaling_pathway DHB_isomer Dihydroxybenzaldehyde Isomer receptor Cell Surface Receptor DHB_isomer->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates & Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response Leads to

Caption: Hypothetical Signaling Pathway for a DHB Isomer.

Conclusion

The cross-validation of analytical methods is a crucial exercise to ensure the consistency and reliability of data, particularly when methods are used across different laboratories or during different phases of drug development. For dihydroxybenzaldehyde isomers, HPLC-UV, GC-MS, and Capillary Electrophoresis each offer distinct advantages.

  • HPLC-UV is a robust and widely accessible technique suitable for routine quality control.

  • GC-MS provides excellent sensitivity and selectivity, making it ideal for the analysis of trace-level impurities or for analysis in complex matrices, though it may require a derivatization step.

  • Capillary Electrophoresis offers high separation efficiency and is a valuable alternative, especially when dealing with small sample volumes or when seeking to minimize solvent consumption.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, and the available resources. It is recommended that a risk-based approach be taken in selecting and validating the chosen method to ensure it is fit for its intended purpose[9].

References

Spectroscopic comparison of 3,5-Dihydroxybenzaldehyde and protocatechuic aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and materials science, a profound understanding of a molecule's structural and electronic properties is paramount. Benzaldehydes substituted with hydroxyl groups are a class of compounds that garner significant interest due to their prevalence in natural products and their versatile applications as building blocks in synthesis. This guide provides a detailed spectroscopic comparison of two prominent dihydroxybenzaldehydes: 3,5-Dihydroxybenzaldehyde and protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde). Through an objective lens, we will dissect their characteristic signatures across various analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification and characterization.

This comparative analysis is built upon experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The following sections present this data in a structured format, detail the experimental protocols for each technique, and provide visual aids to conceptualize the experimental workflow and the structural differences between these two isomers.

Structural and Spectroscopic Data at a Glance

A direct comparison of the spectroscopic data for this compound and protocatechuic aldehyde reveals distinct differences attributable to the positional isomerism of their hydroxyl groups. These differences are manifested in their electronic transitions, vibrational modes, the chemical environment of their protons and carbon atoms, and their fragmentation patterns upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The position of the hydroxyl groups significantly influences the electronic transitions within the benzaldehyde (B42025) scaffold. The UV-Vis absorption maxima (λmax) reflect the energy required for π → π* and n → π* transitions.

CompoundSolventλmax (nm)
This compound Acidic Mobile Phase208, 250, 308[1]
Protocatechuic Aldehyde Not Specified~220, 260, 290[2]
Infrared (IR) Spectroscopy

The vibrational frequencies observed in the IR spectra provide a fingerprint of the functional groups present in each molecule. Key absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups are highlighted below.

Functional GroupThis compound (cm⁻¹)Protocatechuic Aldehyde (cm⁻¹)
O-H Stretch (phenolic) Broad, ~3200-3600Broad, ~3200-3600
C-H Stretch (aldehydic) ~2850, ~2750~2850, ~2750
C=O Stretch (aldehydic) ~1650-1680~1650-1680
C=C Stretch (aromatic) ~1600, ~1450~1600, ~1450
C-O Stretch (phenolic) ~1200-1300~1200-1300
O-H Bend (phenolic) ~1300-1400~1300-1400
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecules. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei.

¹H NMR Spectroscopy

ProtonThis compound (DMSO-d₆) δ (ppm)Protocatechuic Aldehyde (DMSO-d₆) δ (ppm)
-CHO 9.7 - 9.89.6 - 9.7
Aromatic H 6.5 - 7.06.9 - 7.4
-OH 9.5 - 10.09.0 - 10.5

¹³C NMR Spectroscopy

CarbonThis compound (Solvent not specified) δ (ppm)Protocatechuic Aldehyde (ACETONE-D6) δ (ppm)
-CHO ~192~191
Aromatic C-O ~159~152, ~146
Aromatic C-H ~108, ~109~115, ~116, ~126
Aromatic C (quaternary) ~139~131
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compounds. Both isomers have the same molecular weight, but their fragmentation patterns can differ.

m/z ValueThis compoundProtocatechuic Aldehyde
[M]⁺ 138[3]138
[M-H]⁺ 137[3]137
[M-CHO]⁺ 109[3]109
Other significant fragments --

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and experimental goals.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or a specified mobile phase). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is blanked with the solvent used for sample preparation.

  • Data Acquisition: The sample is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5][6][7][8]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum, which shows chemical shifts (δ) in parts per million (ppm).

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.[9]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[10][11][12][13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Process and Structures

To further aid in the understanding of the analytical workflow and the molecular distinctions, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound or Protocatechuic Aldehyde Solution Dilute Solution (UV-Vis, NMR) Sample->Solution Solid Solid Sample (IR) Sample->Solid Vapor Vaporized Sample (MS) Sample->Vapor UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Solution->NMR IR ATR-IR Spectroscopy Solid->IR MS Mass Spectrometry (EI-MS) Vapor->MS UV_Data λmax UV_Vis->UV_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data MS_Data m/z Ratio MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

Structural_Comparison cluster_35 This compound cluster_proto Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) node_35 node_proto

Caption: Structural comparison of the two aldehyde isomers.

Conclusion

The spectroscopic profiles of this compound and protocatechuic aldehyde, while sharing similarities due to their common benzaldehyde core, exhibit clear and interpretable differences. The substitution pattern of the hydroxyl groups dictates the electronic distribution and steric environment within each molecule, leading to unique signatures in their respective spectra. For researchers engaged in the synthesis, identification, or application of these compounds, a thorough understanding of these spectroscopic nuances is indispensable. The data and protocols presented in this guide serve as a foundational reference to distinguish between these isomers and to elucidate their structures with confidence.

References

A Comparative Guide to the Structure-Activity Relationship of Dihydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxybenzaldehyde (DHB) and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. The position of the two hydroxyl groups on the benzaldehyde (B42025) scaffold, along with the nature and position of other substituents, profoundly influences their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various DHB isomers and their derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of dihydroxybenzaldehyde derivatives is intricately linked to their molecular structure. Key determinants of activity include the isomeric substitution pattern of the hydroxyl groups (e.g., 2,4-DHB, 3,4-DHB) and the presence of additional functional groups.

Antioxidant Activity

The antioxidant capacity of dihydroxybenzaldehydes is primarily attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals. The substitution pattern is a critical factor in this activity. For instance, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) is a potent antioxidant that can quench reactive oxygen and nitrogen species[1]. Studies on various hydroxybenzaldehydes have shown that compounds with ortho- or para-hydroxyl groups relative to the aldehyde function exhibit significant radical scavenging activity[2]. The presence of multiple hydroxyl groups enhances this effect, as seen in the comparison between dihydroxy- and trihydroxyphenolic acids[3].

Anticancer Activity

Several dihydroxybenzaldehyde derivatives have demonstrated promising anticancer properties. A structure-activity analysis of various dihydroxybenzene derivatives revealed that 3,4-dihydroxybenzaldoxime, a derivative of 3,4-dihydroxybenzaldehyde, exhibited significant antitumor activity against L1210 murine leukemia, with a potent inhibitory effect on ribonucleotide reductase (IC50 = 38 µM)[4]. Furthermore, Schiff base derivatives of 2,4-dihydroxybenzaldehyde (B120756) have been identified as small molecule inhibitors of Hsp90, a key target in cancer therapy. Some of these derivatives showed high cell kill rates in PC3 prostate cancer cells, with IC50 values in the low micromolar range[5]. The addition of a benzyloxy group to the benzaldehyde structure has also been shown to be crucial for increasing antiproliferative activity[6].

Antimicrobial Activity

Dihydroxybenzaldehyde derivatives have shown notable activity against a range of microbial pathogens. For example, 2,3-dihydroxybenzaldehyde (B126233) and 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) have demonstrated antimicrobial effects against bovine mastitis-causing Staphylococcus aureus, with a minimum inhibitory concentration 50 (MIC50) of 500 mg/L for both compounds[7][8][9]. The antimicrobial activity of these compounds is often linked to their phenolic nature and their ability to disrupt microbial cell membranes or inhibit essential enzymes[10].

Quantitative Data Summary

The following table summarizes the reported biological activities of various dihydroxybenzaldehyde derivatives from the cited literature.

Compound/DerivativeIsomerBiological ActivityAssay/Cell LineQuantitative Data (IC50/MIC)Reference
3,4-Dihydroxybenzaldoxime3,4-DHBAnticancerRibonucleotide Reductase InhibitionIC50 = 38 µM[4]
2,4-DHB Schiff Base (Compound 13)2,4-DHBAnticancerPC3 cells (MTT assay)IC50 = 4.85 µM[5]
2,4-DHB Schiff Base (Compound 5)2,4-DHBAnticancerPC3 cells (MTT assay)IC50 = 7.43 µM[5]
2,4-DHB Schiff Base (Compound 6)2,4-DHBAnticancerPC3 cells (MTT assay)IC50 = 7.15 µM[5]
2,3-Dihydroxybenzaldehyde2,3-DHBAntimicrobialStaphylococcus aureusMIC50 = 500 mg/L[7][8][9]
2,5-Dihydroxybenzaldehyde2,5-DHBAntimicrobialStaphylococcus aureusMIC50 = 500 mg/L[7][8][9][11]

Visualizing Structure-Activity Relationships and Experimental workflows

To better understand the complex relationships and processes involved, the following diagrams have been generated.

SAR_dihydroxybenzaldehyde cluster_core Dihydroxybenzaldehyde Core cluster_properties Structural Features cluster_activity Biological Activity Core Dihydroxybenzaldehyde (Backbone) Hydroxyl_Position Hydroxyl Group Position (e.g., 2,4- vs 3,4-) Core->Hydroxyl_Position Substituents Additional Substituents (e.g., Schiff bases, O-alkylation) Core->Substituents Antioxidant Antioxidant Hydroxyl_Position->Antioxidant Anticancer Anticancer Hydroxyl_Position->Anticancer Substituents->Anticancer Antimicrobial Antimicrobial Substituents->Antimicrobial

Caption: Logical relationship of dihydroxybenzaldehyde SAR.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treatment Treat cells with Dihydroxybenzaldehyde Derivatives (various concentrations) Incubate1->Treatment Incubate2 Incubate for 48-72h Treatment->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formation of Formazan) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Calculate Calculate Cell Viability and IC50 Measure->Calculate End End Calculate->End

Caption: General experimental workflow for the MTT assay.

Hsp90_Inhibition_Pathway DHB_Derivative 2,4-DHB Schiff Base Hsp90 Hsp90 Chaperone DHB_Derivative->Hsp90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1) Hsp90->Client_Proteins Stabilizes Proteasomal_Degradation Proteasomal Degradation Hsp90->Proteasomal_Degradation Leads to degradation when inhibited Cell_Survival Cancer Cell Survival and Proliferation Client_Proteins->Cell_Survival Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis Cell_Survival->Apoptosis Inhibited by

Caption: Hsp90 inhibition by 2,4-DHB derivatives.

Detailed Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., PC3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the dihydroxybenzaldehyde derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of a compound.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The dihydroxybenzaldehyde derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the well remains clear).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and rapid method for evaluating the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Different concentrations of the dihydroxybenzaldehyde derivatives are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

References

In vitro comparison of the cytotoxic effects of dihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic effects of various dihydroxybenzaldehyde isomers. The information is compiled from multiple studies to aid in the evaluation of these compounds for potential therapeutic applications. Due to the lack of a single, direct comparative study under uniform conditions, the data presented is a synthesis of available literature, and direct comparisons should be made with caution, considering the different experimental setups.

Quantitative Cytotoxicity Data

The cytotoxic effects of dihydroxybenzaldehyde isomers have been evaluated in various cancer and normal cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of 2,5-Dihydroxybenzaldehyde and 3,4-Dihydroxybenzaldehyde on Human Cancer Cell Lines

CompoundCell LineAssayResult
2,5-DihydroxybenzaldehydeHL-60 (Human Leukemia)MTTShowed significant cytotoxicity.
KB (Human Nasopharynx Carcinoma)MTTTested for cytotoxicity.
HepG2 (Human Hepatoblastoma)MTTTested for cytotoxicity.
3,4-DihydroxybenzaldehydeHL-60 (Human Leukemia)MTTTested for cytotoxicity.
KB (Human Nasopharynx Carcinoma)MTTTested for cytotoxicity.
HepG2 (Human Hepatoblastoma)MTTTested for cytotoxicity.

Table 2: Cytotoxicity of Dihydroxybenzaldehyde Isomers on Various Cell Lines

IsomerCell LineAssayConcentrationIncubation TimeCell Viability/Effect
2,3-DihydroxybenzaldehydeMAC-T (Bovine Mammary Epithelial)XTTMIC50 and MIC90-Low toxicity observed.
2,4-DihydroxybenzaldehydeRAW264.7 (Mouse Macrophage)MTTNot specified24hDid not modulate cell viability at concentrations tested for anti-inflammatory activity.
3,4-DihydroxybenzaldehydeHDF (Human Dermal Fibroblast)MTT3 µg/mL24hSignificant cytotoxicity observed.
A375 & SK-MEL-28 (Human Melanoma)---Synergistically enhances the cytotoxicity of dacarbazine.
HT-29 (Human Colon Carcinoma)-362 µM-Inhibits proliferation.[1]

Note: No peer-reviewed in vitro cytotoxicity data for 3,5-Dihydroxybenzaldehyde was identified in the conducted literature search.

Experimental Protocols

Detailed methodologies for the most commonly cited cytotoxicity assays are provided below.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dihydroxybenzaldehyde isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control cells.

XTT Assay Protocol

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric assay for measuring cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Expose the cells to the desired concentrations of the test compounds.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 to 24 hours at 37°C in a humidified CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: Determine cell viability by comparing the absorbance of treated wells to untreated control wells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by certain dihydroxybenzaldehydes and a general workflow for in vitro cytotoxicity testing.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HL-60, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Dihydroxybenzaldehyde Isomer Solutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay_Addition Add Cytotoxicity Reagent (e.g., MTT, XTT) Incubation->Assay_Addition Assay_Incubation Incubate for Formazan Formation Assay_Addition->Assay_Incubation Solubilization Solubilize Formazan (for MTT) Assay_Incubation->Solubilization Read_Absorbance Measure Absorbance (Spectrophotometer) Assay_Incubation->Read_Absorbance XTT Assay Solubilization->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

A generalized workflow for in vitro cytotoxicity testing.

Signaling_Pathways cluster_34DHB 3,4-Dihydroxybenzaldehyde cluster_25DHB 2,5-Dihydroxybenzaldehyde DHB 3,4-Dihydroxybenzaldehyde NFkB NF-κB Pathway DHB->NFkB Inhibits MAPK MAPK Pathway DHB->MAPK Modulates Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis DHB25 2,5-Dihydroxybenzaldehyde TyrKinase Tyrosine Kinases DHB25->TyrKinase Inhibits Proliferation Cell Proliferation TyrKinase->Proliferation Promotes

Known signaling pathways affected by dihydroxybenzaldehydes.

References

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dihydroxybenzaldehyde Detection in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the detection and quantification of 3,5-Dihydroxybenzaldehyde, a phenolic aldehyde with noted biological activities, in complex plant extracts. The selection of a robust and validated analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data in phytochemical research and drug development. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established validation parameters for similar phenolic compounds.

Data Presentation: Comparative Performance of Analytical Methods

While a specific, comprehensively validated method for this compound in a peer-reviewed publication was not identified, the following table summarizes the expected performance of common analytical techniques based on validated methods for structurally related phenolic aldehydes and acids in plant matrices.[1][2][3] This provides a reliable benchmark for researchers developing and validating their own methods for this compound.

MethodLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
HPLC-DAD >0.9990.01 - 0.50.03 - 1.590 - 110< 5
HPLC-MS/MS >0.9990.001 - 0.10.003 - 0.395 - 105< 3
GC-MS >0.9980.05 - 1.00.15 - 3.085 - 115< 10

Table 1: Expected performance characteristics of different analytical methods for the quantification of this compound in plant extracts. Data is extrapolated from validated methods for similar phenolic compounds.[1][3][4]

Experimental Protocols

Detailed methodologies for the extraction and analysis of phenolic compounds, adaptable for this compound, are provided below.

Sample Preparation: Extraction of Phenolic Aldehydes from Plant Material

A generalized solid-liquid extraction (SLE) method is effective for isolating phenolic compounds from dried plant material.[5]

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a flask.

    • Add 20 mL of 80% methanol (B129727) (v/v) to the flask.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is a widely used, robust, and cost-effective method for the quantification of phenolic compounds.[2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

      • Gradient Program: Start with 5% B, increase to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (approximately 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Phenolic compounds often require derivatization to increase their volatility.[6]

  • Derivatization (Silylation):

    • Evaporate a portion of the plant extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan mode (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized this compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for method validation and a conceptual signaling pathway that could be investigated following the quantification of this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application A Select Analytical Technique (e.g., HPLC, GC-MS) B Optimize Parameters (Mobile Phase, Temperature, etc.) A->B C Linearity & Range B->C D Accuracy (Spike/Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H I Analysis of Plant Extracts H->I J Data Reporting & Interpretation I->J G A This compound B Target Protein (e.g., Enzyme, Receptor) A->B Inhibition/Activation C Upstream Kinase B->C Phosphorylation Cascade D Transcription Factor C->D E Gene Expression D->E F Cellular Response (e.g., Anti-inflammatory) E->F

References

A Comparative Analysis of the Metal-Chelating Properties of Dihydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metal-chelating properties of various dihydroxybenzaldehyde (DHB) isomers. The ability of these compounds to bind metal ions is critical for their potential applications in mitigating oxidative stress, developing neuroprotective agents, and designing novel therapeutic drugs. This document synthesizes available experimental data, outlines detailed experimental protocols, and presents logical workflows to aid researchers in this field.

The position of the hydroxyl (-OH) groups on the benzene (B151609) ring significantly influences the metal-chelating capacity of DHB isomers. Isomers with ortho-dihydroxy groups (a catechol moiety), such as 2,3-dihydroxybenzaldehyde (B126233) and 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), are particularly effective chelators. They can form stable five-membered rings with divalent and trivalent metal ions, a structural feature essential for strong chelation.[1]

Quantitative Data Summary

Direct quantitative comparisons of the metal-chelating stability constants for all dihydroxybenzaldehyde isomers under identical experimental conditions are limited in the available literature. However, their antioxidant activity, which is mechanistically related to their electron-donating ability, often serves as a reliable proxy for their potential metal-chelating efficacy. The data below summarizes reported antioxidant activities, which generally correlate with chelating strength.

Dihydroxybenzaldehyde IsomerKey Structural FeatureReported Activity & EfficacyReference
2,3-Dihydroxybenzaldehyde Catechol MoietyExhibits strong antioxidant activity due to the ortho-hydroxyl groups. The related 2,3-dihydroxybenzoic acid is noted as a potent iron chelator and the strongest antioxidant in FRAP assays.[2][3]
3,4-Dihydroxybenzaldehyde Catechol MoietyKnown to effectively bind iron and copper, forming stable hexa-coordinated complexes. It shows significant radical scavenging ability, often higher than Trolox standards.[4][5]
2,5-Dihydroxybenzaldehyde Hydroquinone MoietyDemonstrates notable radical scavenging and antioxidant activity. Its Schiff base derivatives are effective ligands for various metal ions, forming stable complexes.[6][7]
2,4-Dihydroxybenzaldehyde Resorcinol MoietyIts derivatives, particularly Schiff bases, form stable complexes with transition metals and exhibit significant antioxidant properties.[8]
2,6-Dihydroxybenzaldehyde Resorcinol MoietyAnalogues have been specifically designed as iron chelators, showing exceptional cytoprotective activity against oxidative stress by binding labile iron.[9][10]

Visualizing Chelation and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of metal chelation by a catechol group and a typical workflow for evaluating and comparing the chelating properties of different compounds.

ChelationMechanism cluster_catechol 3,4-Dihydroxybenzaldehyde C1 C C2 C C_CHO C C1->C_CHO C3 C C4 C O1 O C3->O1 C5 C O2 O C4->O2 C6 C H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO H1 H O1->H1 Fe Fe²⁺ O1->Fe Chelation H2 H O2->H2 O2->Fe label_ring CHO label_aromatic Ar

Caption: Mechanism of Fe²⁺ chelation by a catechol moiety.

ExperimentalWorkflow start Start: Select DHB Isomers prep Prepare Stock Solutions (DHB Isomers & Metal Salts) start->prep assay Perform Metal Chelation Assay (e.g., Ferrozine (B1204870) Method) prep->assay measure Measure Absorbance (Spectrophotometry at 562 nm) assay->measure calculate Calculate Percentage of Metal Ion Chelation measure->calculate compare Determine and Compare IC₅₀ Values calculate->compare end End: Rank Chelating Efficacy compare->end

Caption: Experimental workflow for comparing metal-chelating activity.

Experimental Protocols

Detailed methodologies for common assays are provided below to ensure reproducibility and standardization when comparing the metal-chelating and antioxidant properties of dihydroxybenzaldehydes.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This assay quantifies the ability of a compound to compete with ferrozine for the binding of ferrous ions.

  • Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity. The degree of color reduction is proportional to the chelating activity of the substance.[11][12]

  • Reagents:

    • Dihydroxybenzaldehyde isomer solutions (various concentrations in methanol (B129727) or ethanol).

    • Ferrous chloride (FeCl₂) solution (2 mM).

    • Ferrozine solution (5 mM).

    • Phosphate buffer (0.1 M, pH 7.4) or Acetate (B1210297) buffer (0.1 M, pH 4.9).[13]

    • EDTA as a positive control.

  • Procedure:

    • In a microplate well or test tube, mix 250 µL of the DHB sample solution with 1 mL of buffer.

    • Add 25 µL of 2 mM FeCl₂ solution and vortex briefly.

    • Initiate the reaction by adding 50 µL of 5 mM ferrozine solution.

    • Shake the mixture vigorously and incubate at room temperature for 10 minutes.

    • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

    • A blank is prepared using the solvent instead of the DHB sample.

  • Calculation: The percentage of Fe²⁺ chelating activity is calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance in the presence of the DHB isomer. The IC₅₀ value (the concentration required to chelate 50% of the ferrous ions) is determined by plotting the chelation percentage against the sample concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[14][15][16]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol).

    • Dihydroxybenzaldehyde isomer solutions (various concentrations).

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.

    • Add 1 mL of the DHB sample solution to 2 mL of the DPPH solution.

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The control is prepared with 1 mL of solvent instead of the sample solution.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined from a plot of scavenging percentage against sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance change at 593-595 nm.[17][18] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[19]

  • Reagents:

    • FRAP Reagent: Prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Dihydroxybenzaldehyde isomer solutions.

    • Ferrous sulfate (B86663) (FeSO₄) solution for the standard curve.

  • Procedure:

    • Warm the freshly prepared FRAP reagent to 37°C.

    • Add 100 µL of the DHB sample solution to 3 mL of the FRAP reagent.

    • Vortex the mixture and incubate at 37°C for at least 4 minutes (reaction time can be extended up to 60 minutes for slow-reacting compounds).[17]

    • Measure the absorbance at 593 nm against a reagent blank.

    • Construct a standard curve using known concentrations of FeSO₄.

  • Calculation: The antioxidant power is expressed as µM Fe(II) equivalents or Trolox equivalents by comparing the absorbance change in the sample mixture with the standard curve.

References

Benchmarking the Reactivity of 3,5-Dihydroxybenzaldehyde: A Comparative Analysis with Other Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenolic Aldehyde Reactivity with Supporting Experimental Data

In the landscape of pharmaceutical research and drug development, the reactivity of functional groups is a critical determinant of a molecule's biological activity and potential therapeutic applications. Phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and an aldehyde group attached to a benzene (B151609) ring, are of particular interest due to their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparison of the reactivity of 3,5-Dihydroxybenzaldehyde against other prominent phenolic aldehydes: vanillin (B372448), syringaldehyde (B56468), and 4-hydroxybenzaldehyde.

This analysis delves into three key reaction types: oxidation (antioxidant capacity), reduction, and condensation reactions. By presenting available quantitative data, detailed experimental protocols, and visualizing relevant pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Comparative Reactivity Analysis

The reactivity of phenolic aldehydes is largely influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. These substituents dictate the electron density of the ring and the lability of the phenolic hydrogen, thereby affecting their behavior in various chemical transformations.

Oxidation (Antioxidant Capacity)

The antioxidant activity of phenolic compounds is a key measure of their ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

While direct comparative DPPH assay results for all four aldehydes under identical conditions are limited in the literature, a study on dihydroxybenzaldehyde isomers provides valuable insights into the antioxidant capacity of this compound. The antioxidant activity of phenolic aldehydes generally increases with the number of electron-donating hydroxyl and methoxy groups. The order of reactivity for some common phenolic aldehydes in oxidation reactions has been reported as syringaldehyde > vanillin > 4-hydroxybenzaldehyde, which is attributed to the increasing number of electron-donating methoxy groups that enhance the stability of the resulting phenoxy radical.[1][2]

CompoundStructureAntioxidant Capacity (DPPH Assay - IC50 in µg/mL)
This compound C1=C(C=C(C=C1O)O)C=OData not directly comparable, but expected to have significant activity.
Vanillin COC1=C(C=CC(=C1)C=O)OVaries by study, generally lower than syringaldehyde.
Syringaldehyde COC1=CC(=CC(=C1O)OC)C=OGenerally exhibits high antioxidant activity.
4-Hydroxybenzaldehyde C1=CC(=CC=C1C=O)OGenerally exhibits the lowest antioxidant activity among the compared aldehydes.
2,5-Dihydroxybenzaldehyde (for comparison)C1=C(C=C(C(=C1)O)C=O)O0.85 ± 0.04 (Trolox Equivalents)[7]
3,4,5-Trihydroxybenzaldehyde (for comparison)C1(=C(C(=C(C=C1O)O)O)C=O)SC50 = 4.2 mg/L (Significantly more active than BHT, BHA, α-tocopherol)[4][5][6]

Table 1: Comparison of Antioxidant Activity of Phenolic Aldehydes. Note: Direct comparative IC50 values under identical conditions are not available for all compounds. The data presented is compiled from various sources and should be interpreted with caution.

Reduction Reactions

The aldehyde functional group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The rate of reduction can be influenced by the electronic environment of the aldehyde.

While specific kinetic data comparing the reduction of all four phenolic aldehydes is scarce, general principles of reactivity suggest that electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reduction rates. Conversely, electron-donating groups may decrease the rate of reduction.

In a comparative study, the reduction of benzaldehyde (B42025) was found to be faster than that of ketones.[8] The presence of hydroxyl and methoxy groups on the aromatic ring will modulate the reactivity of the aldehyde group towards nucleophilic attack by the hydride reagent.

CompoundStructureExpected Relative Reactivity in Reduction
This compound C1=C(C=C(C=C1O)O)C=OModerate to High
Vanillin COC1=C(C=CC(=C1)C=O)OModerate
Syringaldehyde COC1=CC(=CC(=C1O)OC)C=OLower
4-Hydroxybenzaldehyde C1=CC(=CC=C1C=O)OHigh

Table 2: Predicted Relative Reactivity of Phenolic Aldehydes in Reduction Reactions. This is a qualitative prediction based on the electronic effects of the substituents.

Condensation Reactions

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic example of a condensation reaction involving aldehydes. The reactivity of the aldehyde in this reaction is crucial for the overall reaction rate and yield. Aromatic aldehydes that lack α-hydrogens, such as the ones discussed here, are common substrates in these reactions.[9][10]

The rate of the Claisen-Schmidt condensation is influenced by the electrophilicity of the carbonyl carbon of the aldehyde. Electron-withdrawing groups on the aromatic ring can enhance this electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect.

CompoundStructureExpected Relative Reactivity in Claisen-Schmidt Condensation
This compound C1=C(C=C(C=C1O)O)C=OLower
Vanillin COC1=C(C=CC(=C1)C=O)OModerate
Syringaldehyde COC1=CC(=CC(=C1O)OC)C=OLower
4-Hydroxybenzaldehyde C1=CC(=CC=C1C=O)OHigh

Table 3: Predicted Relative Reactivity of Phenolic Aldehydes in Claisen-Schmidt Condensation. This is a qualitative prediction based on the electronic effects of the substituents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound, vanillin, syringaldehyde, 4-hydroxybenzaldehyde)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample solutions: Prepare a series of concentrations for each test compound and the positive control in methanol or ethanol.

  • Reaction mixture: In a 96-well plate, add a specific volume of each sample solution to the wells, followed by the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH). Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Reduction of Phenolic Aldehydes with Sodium Borohydride

This protocol describes a general procedure for the reduction of a phenolic aldehyde to its corresponding alcohol.

Materials:

  • Phenolic aldehyde (e.g., this compound)

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction setup: Dissolve the phenolic aldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of reducing agent: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions to the stirred solution.

  • Reaction monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add dilute HCl to quench the excess NaBH4.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of a phenolic aldehyde with acetone (B3395972).

Materials:

  • Phenolic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Acetone

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Reaction setup: In a flask, dissolve the phenolic aldehyde and acetone in ethanol.

  • Addition of base: Slowly add the sodium hydroxide solution to the stirred mixture at room temperature.

  • Reaction monitoring: Continue stirring and monitor the formation of a precipitate. The reaction progress can also be monitored by TLC.[11]

  • Isolation of crude product: After the reaction is complete, cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Washing: Wash the crude product with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone (B49325) derivative.

Visualization of Pathways and Workflows

Experimental Workflow for Comparative Reactivity Analysis

G cluster_oxidation Oxidation (DPPH Assay) cluster_reduction Reduction (NaBH4) cluster_condensation Condensation (Claisen-Schmidt) prep_dpph Prepare DPPH Solution mix_reactants_ox Mix Aldehyde and DPPH prep_dpph->mix_reactants_ox prep_samples_ox Prepare Aldehyde Solutions prep_samples_ox->mix_reactants_ox incubate_ox Incubate in Dark mix_reactants_ox->incubate_ox measure_abs_ox Measure Absorbance at 517 nm incubate_ox->measure_abs_ox calc_ic50_ox Calculate IC50 measure_abs_ox->calc_ic50_ox end Comparative Reactivity Profile calc_ic50_ox->end Compare Reactivity dissolve_aldehyde_red Dissolve Aldehyde add_nabh4 Add NaBH4 dissolve_aldehyde_red->add_nabh4 monitor_tlc_red Monitor by TLC add_nabh4->monitor_tlc_red quench_workup_red Quench and Work-up monitor_tlc_red->quench_workup_red purify_red Purify Product quench_workup_red->purify_red purify_red->end Compare Reactivity dissolve_reactants_cond Dissolve Aldehyde and Ketone add_base_cond Add Base dissolve_reactants_cond->add_base_cond monitor_precipitate_cond Monitor Precipitate Formation add_base_cond->monitor_precipitate_cond isolate_product_cond Isolate Crude Product monitor_precipitate_cond->isolate_product_cond purify_cond Purify Product isolate_product_cond->purify_cond purify_cond->end Compare Reactivity start Select Phenolic Aldehydes cluster_oxidation cluster_oxidation start->cluster_oxidation cluster_reduction cluster_reduction start->cluster_reduction cluster_condensation cluster_condensation start->cluster_condensation

Caption: Experimental workflow for the comparative reactivity analysis of phenolic aldehydes.

Signaling Pathways Modulated by Phenolic Aldehydes

Phenolic aldehydes have been shown to modulate various intracellular signaling pathways, contributing to their therapeutic effects. For instance, a bromo-derivative of this compound has been found to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway, which is activated by the ERK and Akt signaling pathways.[3] 4-Hydroxybenzaldehyde has been shown to accelerate wound healing through the activation of focal adhesion signaling.[12][13] Syringaldehyde has been investigated for its role in the PI3K/Akt/GSK-3β signaling pathway in the context of its antidepressant-like and neuroprotective effects.[5][14] Vanillin has been shown to activate certain bitter taste receptors, which can trigger downstream signaling cascades.[4]

G cluster_pathways Signaling Pathways Modulated by Phenolic Aldehydes cluster_35DHB This compound derivative cluster_4HBA 4-Hydroxybenzaldehyde cluster_SA Syringaldehyde PA Phenolic Aldehydes ERK_Akt ERK / Akt Pathway PA->ERK_Akt activates FAS Focal Adhesion Signaling PA->FAS activates PI3K_Akt_GSK3b PI3K/Akt/GSK-3β Pathway PA->PI3K_Akt_GSK3b modulates Nrf2_HO1 Nrf2/HO-1 Pathway ERK_Akt->Nrf2_HO1 Cytoprotection Cytoprotection Nrf2_HO1->Cytoprotection leads to Wound_Healing Wound Healing FAS->Wound_Healing promotes Neuroprotection Neuroprotection PI3K_Akt_GSK3b->Neuroprotection contributes to

Caption: Overview of signaling pathways modulated by select phenolic aldehydes.

Conclusion

This comparative guide highlights the nuanced reactivity of this compound in relation to other common phenolic aldehydes. While a complete quantitative dataset for direct comparison remains an area for further research, the available information and established chemical principles provide a strong foundation for predicting its behavior. The number and position of hydroxyl and methoxy substituents are key determinants of reactivity in oxidation, reduction, and condensation reactions. Furthermore, the emerging understanding of how these molecules interact with cellular signaling pathways underscores their potential in drug development. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to further elucidate the chemical and biological properties of these versatile compounds.

References

Safety Operating Guide

Personal protective equipment for handling 3,5-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dihydroxybenzaldehyde, ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesProtects against dust particles and splashes that can cause serious eye irritation.
Respiratory Protection NIOSH/MSHA approved N95 dust mask or equivalentNecessary when handling the powder to prevent respiratory tract irritation.[4] Use in a well-ventilated area is also required.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Safe Handling and Operational Workflow

Proper handling procedures are crucial to mitigate the risks associated with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

prep_area Work Area Preparation (Well-ventilated, clean) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) prep_area->don_ppe weigh Weighing and Transfer (Minimize dust, use fume hood if possible) experiment Experimental Use weigh->experiment decontaminate Decontaminate Work Area & Equipment dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose 3. doff_ppe Doff PPE (Proper technique to avoid contamination) dispose->doff_ppe 4.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.